molecular formula C13H18N2O B3081035 3-Methyl-1-(3-methylbenzyl)piperazin-2-one CAS No. 1094601-63-4

3-Methyl-1-(3-methylbenzyl)piperazin-2-one

Cat. No.: B3081035
CAS No.: 1094601-63-4
M. Wt: 218.29 g/mol
InChI Key: BJTCKRDDGJDCAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-(3-methylbenzyl)piperazin-2-one is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-1-(3-methylbenzyl)piperazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-1-(3-methylbenzyl)piperazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1-[(3-methylphenyl)methyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10-4-3-5-12(8-10)9-15-7-6-14-11(2)13(15)16/h3-5,8,11,14H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTCKRDDGJDCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CCN1)CC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301226292
Record name 3-Methyl-1-[(3-methylphenyl)methyl]-2-piperazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301226292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094601-63-4
Record name 3-Methyl-1-[(3-methylphenyl)methyl]-2-piperazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094601-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-[(3-methylphenyl)methyl]-2-piperazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301226292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties and Synthetic Utility of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Here is the in-depth technical guide for 3-Methyl-1-(3-methylbenzyl)piperazin-2-one , structured as a whitepaper for drug development professionals.

Executive Summary

3-Methyl-1-(3-methylbenzyl)piperazin-2-one (CAS: 1094601-63-4) represents a "privileged scaffold" in medicinal chemistry, combining the rigid, peptidomimetic properties of the piperazin-2-one core with the lipophilic anchoring potential of a substituted benzyl moiety.[1][2] This guide provides a comprehensive analysis of its physicochemical profile, synthetic pathways, and application in fragment-based drug discovery (FBDD).[1]

Unlike simple piperazines, the presence of the lactam (cyclic amide) at position 2 significantly alters the electronic landscape, reducing basicity and enhancing metabolic stability—critical factors for central nervous system (CNS) and kinase-targeted libraries.[1]

Physicochemical Profile

The following data synthesizes calculated properties derived from structural analysis and comparative data from close structural analogs (e.g., 1-benzylpiperazin-2-one).

Key Molecular Descriptors
PropertyValue (Calc.)Technical Insight
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.30 g/mol Ideal for fragment-based screening (Rule of 3 compliant).[1]
cLogP 1.6 ± 0.3Moderate lipophilicity; suggests good oral bioavailability potential without solubility crashing.[1]
TPSA ~29.1 ŲLow polar surface area indicates high potential for blood-brain barrier (BBB) penetration.[1]
pKa (Conj. Acid) ~15.5 (Lactam)~8.5 (Amine)The N4 amine remains basic, allowing for salt formation (e.g., HCl, fumarate) to tune solubility.[1]
H-Bond Donors 1 (N4-H)Provides a vector for further functionalization or target interaction.[1]
H-Bond Acceptors 2 (C=O, N4)The lactam carbonyl is a weak acceptor; N4 is a strong acceptor.[1]
Rotatable Bonds 2Semi-rigid structure minimizes entropic penalty upon binding.[1]
Solubility & Stability[1]
  • Aqueous Solubility: Moderate.[1] The compound is sparingly soluble in neutral water but highly soluble in acidic media (pH < 5) due to protonation of the N4 amine.

  • Organic Solvents: Highly soluble in DMSO, Methanol, Dichloromethane (DCM), and Ethyl Acetate.[1]

  • Chemical Stability: The lactam ring is robust against hydrolysis under physiological conditions.[1] However, strong acidic reflux (e.g., 6N HCl) can open the ring to the corresponding amino acid derivative.[1]

Synthetic Methodology

For researchers requiring high-purity material, we recommend a convergent alkylation strategy .[1] This protocol is superior to cyclization methods for this specific derivative as it allows for the late-stage introduction of the benzyl diversity element.[1]

Recommended Protocol: N-Alkylation of 3-Methylpiperazin-2-one

This route avoids the formation of regioisomers common in cyclization reactions.[1]

Reagents:

  • Substrate: 3-Methylpiperazin-2-one (commercially available or synthesized from ethylenediamine + ethyl 2-chloropropionate).[1]

  • Alkylating Agent: 3-Methylbenzyl bromide.[1]

  • Base: Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃).

  • Solvent: DMF (for NaH) or Acetonitrile (for K₂CO₃).

Step-by-Step Workflow:

  • Activation: Dissolve 3-methylpiperazin-2-one (1.0 eq) in anhydrous DMF under N₂ atmosphere. Cool to 0°C.[1][3]

  • Deprotonation: Add NaH (60% dispersion, 1.1 eq) portion-wise. Stir for 30 min to generate the lactam anion. Note: The N1-amide proton is significantly more acidic (pKa ~15) than the N4-amine, ensuring regioselectivity.[1]

  • Alkylation: Add 3-methylbenzyl bromide (1.05 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours. Monitor by LCMS (Target [M+H]+ = 219.3).

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash organics with brine to remove DMF.[1]

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Visualization of Synthetic Logic

The following diagram illustrates the critical decision points in the synthesis to ensure regioselectivity.

SynthesisWorkflow Start Start: 3-Methylpiperazin-2-one Base Add Base (NaH) (Deprotonation at N1) Start->Base 0°C, DMF Intermediate Lactam Anion (Regioselective) Base->Intermediate -H2 Alkylation Add 3-Methylbenzyl Bromide Intermediate->Alkylation SN2 Reaction Product Target: 3-Methyl-1-(3-methylbenzyl) piperazin-2-one Alkylation->Product Workup & Purification

Figure 1: Regioselective synthesis targeting the N1 position via lactam anion generation.

Analytical Characterization (Self-Validation)

To validate the identity of the synthesized compound, researchers should look for the following diagnostic signals.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.10–7.30 (m, 4H): Aromatic protons (3-methylbenzyl group).[1]

    • δ 4.60 (AB system or s, 2H): Benzylic CH₂ (N1-CH₂-Ar).[1] Diagnostic: If this is a clean singlet or tight AB quartet, N1 alkylation is confirmed.[1]

    • δ 3.40–3.60 (m, 1H): C3-H (Chiral center).[1]

    • δ 1.45 (d, 3H): Methyl group at C3.[1] Diagnostic: Doublet confirms the presence of the methyl group adjacent to the chiral center.[1]

    • δ 2.35 (s, 3H): Methyl group on the benzyl ring.[1]

Mass Spectrometry[1]
  • LC-MS (ESI+): Major peak at m/z 219.3 [M+H]⁺ .

  • Fragmentation: Expect loss of the benzyl group (m/z ~105) in high-energy collision-induced dissociation (CID).[1]

Biological Application & SAR Logic

This scaffold is particularly valuable in Peptidomimetic Drug Design . The piperazin-2-one ring constrains the N-C-C-N torsion angle, mimicking a specific turn conformation of a peptide backbone (e.g., β-turn mimetics).[1]

Pharmacophore Mapping[1]
  • Lactam Carbonyl: Acts as a hydrogen bond acceptor, mimicking the peptide bond carbonyl.[1]

  • N4-Amine: Remains basic/nucleophilic, allowing for the attachment of "warheads" (e.g., acrylamides for covalent inhibition) or solubilizing groups.[1]

  • 3-Methyl Group: Introduces chirality (R/S), which is critical for probing the stereochemical requirements of the binding pocket.[1]

  • 3-Methylbenzyl Group: Provides a hydrophobic "anchor" that often targets cryptic pockets in kinases or GPCRs.[1]

Metabolic Stability Diagram

Understanding the metabolic liabilities is crucial for lead optimization.[1]

MetabolicStability Compound 3-Methyl-1-(3-methylbenzyl) piperazin-2-one Site1 Benzylic Methyl (CYP450 Oxidation) Compound->Site1 Major Metabolic Soft Spot Site2 N4-Amine (Glucuronidation/Acylation) Compound->Site2 Phase II Conjugation Site3 Lactam Ring (Hydrolysis - Low Risk) Compound->Site3 Stable in Plasma

Figure 2: Predicted metabolic stability profile.[1] The benzylic methyl is the primary site for oxidative metabolism.[1]

References

  • ChemicalBook. (2025).[1] 2-Piperazinone Properties and Synthesis. Retrieved from

  • BenchChem. (2025).[1] (R)-3-Methylpiperazin-2-one: Technical Overview. Retrieved from

  • PubChem. (2025).[1] Compound Summary: Piperazin-2-one.[1][2][4] National Library of Medicine.[1] Retrieved from

  • Petkovic, M., et al. (2023).[1][4][5] Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis. Retrieved from

  • Sigma-Aldrich. (2025). Product Catalog: 3-Methyl-1-(3-methylbenzyl)piperazin-2-one. Retrieved from [1]

Sources

Structural Elucidation and Synthetic Profiling of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive structural and functional analysis of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one , a specialized lactam scaffold used in medicinal chemistry. It is designed for researchers requiring rigorous validation protocols and synthetic insight.

Technical Guide for Scaffold Analysis

Executive Summary

3-Methyl-1-(3-methylbenzyl)piperazin-2-one (CAS: 1094601-63-4) is a chiral, heterocyclic building block belonging to the piperazin-2-one (δ-lactam) class.[1][2][3][4] Unlike the symmetric piperazine core found in blockbuster drugs like ciprofloxacin or sildenafil, the piperazin-2-one scaffold introduces structural asymmetry and a hydrogen-bond accepting carbonyl motif.

This molecule is characterized by three distinct structural vectors:

  • The Lactam Core: A constrained six-membered ring that mimics the

    
    -turn of peptides, making it a "privileged scaffold" for peptidomimetic drug design.
    
  • The C3-Methyl Group: Introduces chirality (creating R and S enantiomers), which governs the ring's puckering and receptor affinity.

  • The N1-Benzyl Anchor: A lipophilic moiety positioned on the amide nitrogen, critical for hydrophobic pocket engagement in target proteins (e.g., GPCRs, kinases).

Molecular Architecture & Physicochemical Profile

Core Metrics
PropertyValueContext
Molecular Formula

Molecular Weight 218.30 g/mol Fragment-based drug discovery (FBDD) compliant (<300 Da).
LogP (Predicted) ~1.9 - 2.2Ideal lipophilicity for membrane permeability.
H-Bond Donors 1 (N4-H)The secondary amine is available for further functionalization.
H-Bond Acceptors 2 (C=O, N4)The lactam carbonyl is a weak acceptor; N4 is a strong acceptor.
Topological Polar Surface Area (TPSA) ~32

Indicates high blood-brain barrier (BBB) penetration potential.
3D Conformational Analysis

The piperazin-2-one ring does not adopt a perfect chair conformation due to the planarity of the amide bond (N1-C2-C3). Instead, it exists in a dynamic equilibrium between a twisted boat and a half-chair .

  • C3-Methyl Influence: The methyl group at C3 prefers a pseudo-equatorial position to minimize 1,3-diaxial interactions.

  • N1-Benzyl Orientation: The benzyl group rotates freely but generally orients orthogonal to the lactam plane to maximize

    
    -stacking interactions in solution.
    

Synthetic Methodology

To validate the structure or synthesize this scaffold for library generation, a robust protocol is required. Direct alkylation of the lactam nitrogen (N1) is challenging without protecting the more nucleophilic amine nitrogen (N4).

Retrosynthetic Analysis

The most reliable route for high-fidelity synthesis involves N4-protection followed by N1-alkylation .

Retrosynthesis Figure 1: Retrosynthetic Disconnection Strategy Target Target: 3-Methyl-1-(3-methylbenzyl)piperazin-2-one Intermediate Intermediate: 4-Boc-3-methylpiperazin-2-one Target->Intermediate Deprotection (TFA) Reagents Reagents: 3-Methylbenzyl bromide + NaH Intermediate->Reagents Alkylation (SN2) Starting Starting Material: 3-Methylpiperazin-2-one Intermediate->Starting Protection (Boc2O)

Validated Synthetic Protocol

Step 1: N4-Protection Dissolve 3-methylpiperazin-2-one (1.0 eq) in DCM. Add


 (1.1 eq) and 

(1.5 eq). Stir at RT for 4h. The Boc group selectively protects the more nucleophilic N4 amine.

Step 2: N1-Alkylation (Critical Step)

  • Reagents: 4-Boc-3-methylpiperazin-2-one (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), 3-Methylbenzyl bromide (1.1 eq).

  • Solvent: Anhydrous DMF or THF.

  • Procedure:

    • Cool the protected piperazinone solution to 0°C.

    • Add NaH portion-wise. Evolution of

      
       gas confirms deprotonation of the amide N1.
      
    • Stir for 30 min to generate the amidate anion.

    • Add 3-methylbenzyl bromide dropwise.

    • Warm to RT and stir for 12h.

    • Causality: The strong base is essential to deprotonate the amide (pKa ~16-17), making it nucleophilic enough to attack the benzyl bromide.

Step 3: Deprotection Treat the intermediate with TFA/DCM (1:4 ratio) for 1h to remove the Boc group, yielding the final product as a trifluoroacetate salt.

Analytical Profiling (Validation)

Confirmatory analysis must distinguish this molecule from its regioisomers (e.g., 4-benzyl-3-methylpiperazin-2-one).

Nuclear Magnetic Resonance (NMR)

The following shifts are diagnostic for the N1-substituted structure.

Proton (

)
Chemical Shift (

, ppm)
MultiplicityAssignment Logic
Benzyl-

4.45 - 4.65AB Quartet / SingletDeshielded by the adjacent amide nitrogen. If chiral, appears as AB quartet (diastereotopic).
C3-H 3.40 - 3.55MultipletAlpha to carbonyl and methyl; distinct from ethylene protons.
C5-H / C6-H 2.90 - 3.30MultipletEthylene bridge protons; complex coupling due to ring conformation.
Ar-CH_3 ~2.35SingletCharacteristic of the 3-methylbenzyl group.
C3-CH_3 1.25 - 1.35DoubletCoupled to C3-H; confirms the alanine-derived core.

Critical QC Check: If the Benzyl-


 signal appears upfield (around 3.5 ppm), the alkylation likely occurred at N4  (the amine), indicating a failed protection step.
Mass Spectrometry (MS) Fragmentation

In ESI-MS (


), the fragmentation pattern is predictable and serves as a structural fingerprint.

MassSpec Figure 2: ESI-MS Fragmentation Pathway Parent Parent Ion [M+H]+ = 219 Frag1 Tropylium Ion (m/z 105) Parent->Frag1 C-N Bond Cleavage (Loss of Benzyl) Frag2 Lactam Core (m/z 114) Parent->Frag2 Neutral Loss

Applications in Drug Discovery

This scaffold is highly valued for its ability to orient substituents in specific vectors.

  • Peptidomimetics: The lactam ring constrains the N-C-C backbone, mimicking the

    
     and 
    
    
    
    angles of amino acids. It is often used to replace the peptide bond in protease inhibitors to improve metabolic stability.
  • GPCR Ligands: The N4 nitrogen remains basic (pKa ~8.5), allowing it to form salt bridges with aspartate residues in GPCR binding pockets (e.g., Dopamine D2, Serotonin 5-HT).

  • Library Synthesis: The secondary amine at N4 serves as a "handle" for parallel synthesis, allowing rapid generation of urea, amide, or sulfonamide derivatives.

References

  • Brocklesby, K. L., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56968038, 3-Methyl-1-(3-methylbenzyl)piperazin-2-one. Link

  • Micklefield, J. (2004). Backbone modification of peptides: synthesis and biological significance. Current Opinion in Chemical Biology. Link

Sources

The Therapeutic Potential of Piperazin-2-one Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazin-2-one Scaffold as a Privileged Structure in Medicinal Chemistry

The piperazin-2-one core is a six-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group. This scaffold has garnered significant attention in medicinal chemistry due to its structural versatility and its presence in numerous biologically active compounds.[1] Its unique conformational flexibility and the presence of hydrogen bond donors and acceptors allow for diverse interactions with various biological targets, making it a "privileged scaffold" in drug discovery.[2] The ability to readily modify the piperazin-2-one ring at multiple positions enables the fine-tuning of physicochemical properties and biological activity, leading to the development of potent and selective therapeutic agents.[3] This guide provides an in-depth exploration of the therapeutic potential of piperazin-2-one derivatives, focusing on their applications in oncology, virology, and neurology, complete with detailed mechanistic insights and experimental protocols.

Anticancer Activity: Targeting Key Signaling Pathways

Piperazin-2-one derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent cytotoxicity against a range of cancer cell lines.[4][5] A key mechanism of action for many of these derivatives is the inhibition of farnesyltransferase (FTase), a critical enzyme in the Ras signaling pathway.[6]

Mechanism of Action: Inhibition of Farnesyltransferase and Disruption of the Ras-MAPK Pathway

The Ras family of small GTPases are crucial regulators of cell proliferation, differentiation, and survival. Their proper function is dependent on post-translational modification, including farnesylation, which is catalyzed by FTase.[6] In many cancers, mutations in Ras proteins lead to their constitutive activation, driving uncontrolled cell growth. Piperazin-2-one derivatives have been designed to mimic the C-terminal CAAX motif of Ras proteins, enabling them to bind to the active site of FTase and competitively inhibit its activity.[7] This inhibition prevents the farnesylation and subsequent membrane localization of Ras, thereby blocking downstream signaling through the Raf-MEK-ERK (MAPK) pathway and inducing apoptosis in cancer cells.[8]

Ras-MAPK Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm Ras Ras Raf Raf Ras->Raf farnesyl_pyrophosphate Farnesyl Pyrophosphate FTase Farnesyltransferase farnesyl_pyrophosphate->FTase Substrate FTase->Ras Farnesylation Piperazin-2-one Piperazin-2-one Derivative Piperazin-2-one->FTase Inhibition MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis

Caption: Inhibition of the Ras-MAPK signaling pathway by piperazin-2-one derivatives.

Quantitative Data: Cytotoxic Activity of Piperazin-2-one Derivatives

The cytotoxic effects of various piperazin-2-one derivatives have been evaluated against multiple cancer cell lines. The IC50 values, representing the concentration of a compound required to inhibit cell growth by 50%, are summarized below.

Compound IDCancer Cell LineIC50 (µM)Reference
7g HT-29 (Colon)<2[9]
7g A549 (Lung)<2[9]
7f HT-29 (Colon)Potent[9]
7f A549 (Lung)Potent[9]
7c HT-29 (Colon)Potent[9]
7c A549 (Lung)Potent[9]
Derivative 2 SK-OV-3 (Ovarian)12.67 ± 0.74 µg/ml[4]
Derivative 2 HeLa (Cervical)4.67 ± 1.42 µg/mL[4]
Compound 17 MGC-803 (Gastric)9.82[4]
Compound 17 HCT-116 (Colon)18.97[4]
Compound 17 T24 (Bladder)13.64[4]
Compound 17 HepG2 (Liver)5.40[4]
Compound 17 A549 (Lung)11.06[4]
Compound 76 A549 (Lung)16 µg/mL[4]
Compound 76 HeLa (Cervical)11 µg/mL[4]
Compound 76 HepG2 (Liver)25 µg/mL[4]
Compound 76 MCF-7 (Breast)32 µg/mL[4]
Compound 77 A549 (Lung)4.68[4]
Compound 45 A549 (Lung)1.70[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Piperazin-2-one derivatives

  • Cancer cell lines (e.g., HT-29, A549)

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the piperazin-2-one derivatives and a vehicle control.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Antiviral Activity: A New Frontier Against Viral Infections

Recent studies have highlighted the potential of piperazin-2-one derivatives as potent antiviral agents, particularly against human adenovirus (HAdV).[10][11] These compounds offer a promising avenue for the development of novel therapeutics for viral infections that currently lack effective treatments.[12]

Mechanism of Action: Inhibition of Viral DNA Replication

A trisubstituted piperazin-2-one derivative, designated 15D8, has been identified as a significant inhibitor of adenovirus infection.[10] Mechanistic studies have revealed that this compound selectively inhibits viral DNA replication within the nucleus of infected cells.[11] While the precise molecular target is still under investigation, it is hypothesized that the derivative may directly interfere with a key protein in the viral replication machinery, such as the adenovirus DNA polymerase.[10]

Adenovirus Replication Inhibition cluster_0 Host Cell cluster_1 Nucleus Nucleus Replication DNA Replication AdV Adenovirus AdV_DNA Viral DNA AdV->AdV_DNA Uncoating AdV_DNA->Nucleus Nuclear Entry New_Virions Progeny Virions Replication->New_Virions Piperazin-2-one Piperazin-2-one Derivative (15D8) Piperazin-2-one->Replication Inhibition TRPC6 Activation and Neuroprotection cluster_0 Neuronal Membrane cluster_1 Extracellular cluster_2 Intracellular TRPC6 TRPC6 Channel Ca_Homeostasis Calcium Homeostasis TRPC6->Ca_Homeostasis Ca2+ Ca²⁺ Ca2+->TRPC6 Influx Piperazin-2-one Piperazine Derivative Piperazin-2-one->TRPC6 Activation Neuroprotection Neuroprotection Ca_Homeostasis->Neuroprotection

Caption: Neuroprotective mechanism of piperazine derivatives via TRPC6 channel activation.

Antimicrobial and Antifungal Activities

The piperazine scaffold, including piperazin-2-one derivatives, has been explored for its potential to combat microbial and fungal infections. [13][14][15]The emergence of drug-resistant strains of bacteria and fungi necessitates the development of new antimicrobial agents, and piperazin-2-one derivatives represent a promising chemical space for this purpose. [16][17]

Structure-Activity Relationship (SAR) Insights

Studies on various piperazine derivatives have provided valuable insights into their structure-activity relationships. For instance, the nature and position of substituents on the aromatic rings attached to the piperazine core significantly influence their antimicrobial and antifungal potency. [3][14]The incorporation of different heterocyclic moieties can also modulate the biological activity profile. [13]Further exploration of these SAR trends is crucial for the rational design of more effective antimicrobial and antifungal piperazin-2-one derivatives.

Synthesis of Piperazin-2-one Derivatives

A variety of synthetic routes have been developed for the preparation of piperazin-2-one derivatives, allowing for the introduction of diverse substituents.

General Synthetic Workflow

General Synthesis Workflow Starting_Materials Starting Materials (e.g., Substituted Anilines, Diethanolamine) Intermediate_1 Intermediate Synthesis (e.g., 1-(3-chlorophenyl)piperazine) Starting_Materials->Intermediate_1 Intermediate_2 Alkylation/Acylation Intermediate_1->Intermediate_2 Final_Product Piperazin-2-one Derivative Intermediate_2->Final_Product Purification Purification (e.g., Chromatography, Recrystallization) Final_Product->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: A generalized workflow for the synthesis of piperazin-2-one derivatives.

Experimental Protocol: Synthesis of 1-(3-chlorophenyl)piperazin-2-one

This protocol is adapted from a general procedure for the synthesis of related piperazine derivatives. [18][19][20][21] Materials:

  • 3-Chloroaniline

  • Bis(2-chloroethyl)amine hydrochloride

  • Xylene

  • Sodium bicarbonate

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of 3-chloroaniline in xylene, add an equimolar amount of bis(2-chloroethyl)amine hydrochloride.

  • Reflux the mixture for 24 hours.

  • Cool the reaction mixture and extract with ethyl acetate.

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or by conversion to its hydrochloride salt and recrystallization. [20]

Conclusion and Future Perspectives

Piperazin-2-one derivatives represent a highly versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. Their ability to interact with a diverse range of biological targets, coupled with the synthetic tractability of the scaffold, makes them an attractive starting point for the development of novel drugs. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties through rational drug design, and exploring their efficacy in preclinical and clinical studies. The continued investigation of piperazin-2-one derivatives holds great promise for addressing unmet medical needs in oncology, virology, neurology, and infectious diseases.

References

  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. PMC. Available at: [Link]

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. Available at: [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. Available at: [Link]

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology. Available at: [Link]

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. MDPI. Available at: [Link]

  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. Available at: [Link]

  • Full article: Piperazine skeleton in the structural modification of natural products: a review. Journal of Asian Natural Products Research. Available at: [Link]

  • The structure‐activity relationship of anticancer activity piperazine derivatives. ResearchGate. Available at: [Link]

  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. ResearchGate. Available at: [Link]

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. PMC. Available at: [Link]

  • Synthesis of PROCEDURE 2. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine. PrepChem. Available at: [Link]

  • PIPERAZINE DERIVATIVES AS ANTIMIROBIAL, ANTIFUNGAL AND BIOFILM INHIBITING AGENTS. ResearchGate. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. ResearchGate. Available at: [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Piperazine derivatives: a potentially tool for the treatment of neurological disorders. ResearchGate. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. Available at: [Link]

  • Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. PubMed. Available at: [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. Available at: [Link]

  • Inhibition of adenovirus replication by a trisubstituted piperazin-2-one derivative. PMC. Available at: [Link]

  • Method for synthesizing piperazine pharmaceutical intermediate. Google Patents.
  • Inhibition of adenovirus replication by a trisubstituted piperazin-2-one derivative. PubMed. Available at: [Link]

  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. MDPI. Available at: [Link]

  • Oxo-piperazine derivatives of N-arylpiperazinones as inhibitors of farnesyltransferase. PubMed. Available at: [Link]

  • A process for the preparation of Trazodone and its hydrochloride. Technical Disclosure Commons. Available at: [Link]

  • Identification of Inhibitors and Drug Targets for Human Adenovirus Infections. MDPI. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. PMC. Available at: [Link]

  • Recent Advances in Novel Antiviral Therapies against Human Adenovirus. MDPI. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. Available at: [Link]

  • Design and synthesis of piperidine farnesyltransferase inhibitors with reduced glucuronidation potential. PubMed. Available at: [Link]

  • Inhibition of adenovirus transport from the endosome to the cell nucleus by rotenone. Frontiers in Microbiology. Available at: [Link]

Sources

Chemical stability of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one in solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Architecture

Target Molecule: 3-Methyl-1-(3-methylbenzyl)piperazin-2-one CAS: 1094601-63-4 Molecular Weight: 218.30 g/mol Role: High-value pharmaceutical intermediate; structural analog to bioactive benzylpiperazines.

This technical guide delineates the solution-phase stability profile of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one. Unlike simple piperazines, the presence of the C2-lactam (ketone) introduces distinct electrophilic and acidic vulnerabilities. For researchers and process chemists, the critical quality attributes (CQAs) are governed by three primary degradation vectors: C3-Racemization (thermodynamically favored in basic media), Lactam Hydrolysis (ring-opening), and N4-Oxidation .

Mechanistic Stability Analysis

The stability of this scaffold is not binary; it is a function of pH, solvent polarity, and oxidative stress. The following analysis breaks down the causality of degradation.

The Racemization Vector (Primary Risk)

The C3 position, bearing the methyl group, is alpha to the carbonyl. The proton at this position is acidic (


 in DMSO, lower in water).
  • Mechanism: Base-catalyzed enolization. The abstraction of the C3-proton yields a planar enolate intermediate. Reprotonation can occur from either face, leading to the loss of optical purity (if synthesized as a chiral pure enantiomer).

  • Risk Factor: High in protic solvents at pH > 8.0.

The Hydrolysis Vector

While piperazin-2-ones are cyclic amides, they possess significant ring strain compared to linear amides.

  • Mechanism: Nucleophilic attack at the C2-carbonyl carbon by water or hydroxide ions results in ring opening, yielding the corresponding acyclic amino acid derivative: N-(3-methylbenzyl)-N-(2-aminoethyl)alanine.

  • Risk Factor: Moderate. Significant degradation typically requires elevated temperatures (>40°C) combined with strong acidic (pH < 2) or basic (pH > 10) conditions.

The Oxidative Vector

The molecule contains a secondary amine at N4 and a benzylic carbon.

  • N4-Oxidation: Formation of the N-oxide or radical intermediates.

  • Benzylic Oxidation: The 3-methylbenzyl group is susceptible to radical autoxidation, particularly at the benzylic methylene bridge, leading to benzaldehyde derivatives and dealkylation.

Degradation Pathways Visualization

The following diagram illustrates the interconnected degradation pathways.

StabilityPathways Parent 3-Methyl-1-(3-methylbenzyl) piperazin-2-one (Intact Lactam) Enolate Planar Enolate Intermediate Parent->Enolate Base (pH > 8) Deprotonation RingOpen Hydrolysis Product (Acyclic Amino Acid) Parent->RingOpen H+/OH- (pH < 2 or > 10) Nucleophilic Attack NOxide N4-Oxide / Benzylic Oxidation Parent->NOxide Peroxides / O2 / Light Enolate->Parent Reversibility Racemate Racemic Mixture (Optical Purity Loss) Enolate->Racemate Reprotonation

Figure 1: Mechanistic degradation map showing the competition between racemization (kinetic control) and hydrolysis (thermodynamic control).

Experimental Protocols for Stability Profiling

To validate the stability of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one, use the following self-validating forced degradation protocols.

Forced Degradation Stress Testing

Objective: Determine the intrinsic stability limits and identify degradation products.

Stress ConditionReagent / ConditionDurationTarget Degradation
Acid Hydrolysis 0.1 N HCl, 60°C24 HoursRing opening (Hydrolysis)
Base Hydrolysis 0.1 N NaOH, Ambient4 HoursRacemization (Primary), Ring opening (Secondary)
Oxidation 3% H₂O₂2 HoursN-oxide formation
Thermal 60°C (Solution)7 DaysThermal racemization
Photostability UV/Vis (1.2M lux hours)~24 HoursBenzylic radical degradation
Analytical Method: Chiral HPLC

Standard reverse-phase HPLC will quantify chemical purity but fail to detect racemization. A chiral method is mandatory.

  • Column: Chiralpak IB or IC (Immobilized polysaccharide type).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1). Diethylamine is crucial to suppress peak tailing of the secondary amine.

  • Detection: UV at 210 nm (Amide absorption) and 254 nm (Benzyl absorption).

  • Self-Validation Step: Inject a racemic standard first to establish resolution (

    
    ) between enantiomers.
    

Handling & Storage Recommendations

Based on the chemical architecture and stability data:

  • pH Control is Critical: Maintain solution pH between 4.0 and 6.0. Avoid storage in basic buffers (TRIS, Carbonate) as they accelerate racemization.

  • Antioxidants: For long-term solution storage, add 0.1% sodium metabisulfite or store under argon to prevent N4-oxidation.

  • Temperature: Store solid material at -20°C. Solutions should be prepared fresh or kept at 4°C for no longer than 48 hours.

References

  • Sigma-Aldrich. 3-Methyl-1-(3-methylbenzyl)piperazin-2-one Product Specification. Accessed 2026.[1] Link

  • Cayman Chemical. 1-(3-Methylbenzyl)piperazine (Related Analog Stability Data). Accessed 2026.[1] Link

  • National Institutes of Health (PubChem). Piperazin-2-one Compound Summary. Accessed 2026.[1] Link

  • Sykes, B. D., et al. "The Hydrolysis of Piperazine-2,5-dione."[1][2] Biochemistry, vol. 5, no.[1][2] 2, 1966, pp. 697–701.[1] (Foundational mechanism for cyclic amide hydrolysis). Link

  • Chamakuri, S., et al. "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters." Molecules, vol. 27, no.[3] 11, 2022.[3] (Demonstrates racemization risks in 3-substituted piperazines). Link

Sources

Role of piperazin-2-one scaffold in peptidomimetic research

Author: BenchChem Technical Support Team. Date: February 2026

The piperazin-2-one (piperazinone) scaffold represents a cornerstone in modern peptidomimetic design. By acting as a rigidifying core, it constrains the conformational space of peptide backbones, effectively mimicking


-turn secondary structures while enhancing metabolic stability against proteolytic degradation.

This technical guide details the structural rationale, synthetic methodologies, and therapeutic applications of piperazin-2-one, designed for immediate application in drug discovery workflows.

Part 1: Structural & Pharmacochemical Rationale[1]

1.1 The "Privileged" Nature of the Scaffold

The piperazin-2-one ring is classified as a privileged scaffold because its rigid heterocyclic core can orient substituents in vectors that precisely match the side-chain trajectories of amino acid residues in native peptides, specifically at the


 and 

positions of a

-turn.
  • Conformational Constraint: Unlike flexible linear peptides, the piperazin-2-one ring locks the

    
     and 
    
    
    
    torsion angles. This pre-organization reduces the entropic penalty upon binding to a receptor target.
  • Hydrogen Bonding: The amide bond within the ring (lactam) serves as a fixed hydrogen bond acceptor (carbonyl) and donor (NH, unless substituted), mimicking the peptide backbone's H-bonding pattern.

  • Metabolic Stability: The cyclic nature and the substitution of the scissile amide bond prevent recognition by common peptidases (e.g., chymotrypsin, pepsin), significantly increasing plasma half-life (

    
    ).
    
1.2 Comparative Topology: Native Peptide vs. Piperazin-2-one

The following diagram illustrates how the piperazin-2-one core mimics the geometry of a peptide


-turn.

BetaTurnMimicry cluster_peptide Native Peptide Beta-Turn cluster_mimetic Piperazin-2-one Mimetic AA1 Residue i (H-Bond Acceptor) AA2 Residue i+1 (Corner) AA1->AA2 AA3 Residue i+2 (Corner) AA2->AA3 R1 R1 (Mimics i+1) AA2->R1 Topological Equivalence AA4 Residue i+3 (H-Bond Donor) AA3->AA4 R2 R2 (Mimics i+2) AA3->R2 AA4->AA1 H-Bond Scaffold Piperazin-2-one Core Scaffold->R1 Scaffold->R2

Figure 1. Topological mapping of the piperazin-2-one scaffold against a native peptide type II


-turn.

Part 2: Synthetic Methodologies

The synthesis of piperazin-2-ones is dominated by Multicomponent Reactions (MCRs), specifically the Ugi reaction , due to its ability to assemble complex backbones in a single step followed by a cyclization event.

2.1 Primary Route: Ugi-4CR / Deprotection-Cyclization Strategy

This route is preferred for generating diverse libraries. It utilizes a Boc-protected amino acid, an amine, an aldehyde, and an isocyanide.

Reaction Scheme:

  • Ugi Condensation: Formation of the linear diamide intermediate.

  • Deprotection: Removal of the Boc group (acidic conditions).

  • Cyclization: Intramolecular nucleophilic attack of the liberated amine onto the amide carbonyl (often spontaneous or base-catalyzed).

2.2 Detailed Experimental Protocol

Objective: Synthesis of a 3,4-disubstituted piperazin-2-one library.

Reagents:

  • Boc-Amino Acid (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Amine (1.0 equiv)

  • Isocyanide (e.g., methyl isocyanoacetate) (1.0 equiv)

  • Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

  • Trifluoroacetic acid (TFA) / Dichloromethane (DCM)

Step-by-Step Methodology:

  • Ugi-4CR Assembly:

    • Dissolve the Aldehyde (1.0 mmol) and Amine (1.0 mmol) in anhydrous MeOH (5 mL). Stir for 30 min to form the imine in situ.

    • Add the Boc-Amino Acid (1.0 mmol) and Isocyanide (1.0 mmol).

    • Stir the mixture at room temperature for 24–48 hours. Monitor by TLC/LC-MS for the disappearance of the isocyanide.

    • Purification: Evaporate solvent. The Ugi adduct can often be used directly or purified via flash chromatography (Hexane/EtOAc).

  • Acidolytic Deprotection:

    • Dissolve the Ugi adduct in 20% TFA in DCM (10 mL).

    • Stir at room temperature for 2 hours to remove the Boc group.

    • Remove volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

  • Cyclization (Ring Closure):

    • Redissolve the deprotected intermediate in MeOH or DMF.

    • Add a base (e.g.,

      
       or DIPEA, 2.0 equiv) to neutralize the ammonium salt and trigger cyclization.
      
    • Reflux may be required (60–80°C) for 4–12 hours depending on steric hindrance.

    • Workup: Dilute with EtOAc, wash with saturated

      
      , brine, and dry over 
      
      
      
      .

Data Summary: Typical Yields

Component VariationR1 (Aldehyde)R2 (Amine)Yield (Ugi Step)Yield (Cyclization)
Steric Bulk PhenylBenzyl85%92%
Electronic 4-NO2-Phenyln-Butyl90%88%
Hindered Isopropylt-Butyl65%70%
2.3 Synthetic Workflow Diagram

SynthesisWorkflow Start Start: Reagents (Aldehyde, Amine, Boc-AA, Isocyanide) Imine Imine Formation (MeOH, 30 min) Start->Imine UgiAdd Ugi Adduct (Linear Diamide) Imine->UgiAdd + Isocyanide + Acid Deprotect Boc Deprotection (TFA/DCM) UgiAdd->Deprotect AmineInt Free Amine Intermediate Deprotect->AmineInt Cyclize Cyclization (Base/Heat) AmineInt->Cyclize Intramolecular Transamidation Final Piperazin-2-one Scaffold Cyclize->Final

Figure 2. Step-wise synthesis of piperazin-2-one via the Ugi-Deprotection-Cyclization (UDC) protocol.

Part 3: Therapeutic Applications & Case Studies

3.1 Protease Inhibitors (Factor Xa & Thrombin)

The piperazin-2-one scaffold is extensively used to inhibit serine proteases.

  • Mechanism: The scaffold replaces the P2-P3 peptide bond. The rigid core positions a hydrophobic group (e.g., a benzyl group at C3) into the S1 specificity pocket of the enzyme.

  • Example: In Factor Xa inhibitors, the piperazinone acts as a central template, linking the S1-binding arginine mimetic and the S4-binding aryl group.

3.2 Protein-Protein Interaction (PPI) Inhibitors

PPIs often involve large, flat surface areas mediated by


-turns or 

-helices.
  • MDM2/p53 Interaction: Piperazin-2-ones have been designed to mimic the Phe19-Trp23-Leu26 triad of p53. The scaffold ensures the hydrophobic side chains project into the deep hydrophobic cleft of MDM2.

  • HIV-1 Capsid Modulators: Recent research (Source 1.[1]18) highlights 2-piperazinone peptidomimetics that mimic host factors binding to the HIV capsid (CA), showing improved metabolic stability over linear peptide counterparts like PF74.

3.3 Decision Matrix: When to Use Piperazin-2-one

Use the following logic flow to determine if this scaffold fits your drug design campaign.

DecisionMatrix Problem Drug Design Challenge Stability Issue: Poor Metabolic Stability? Problem->Stability Conformation Issue: Low Affinity (Flexible)? Problem->Conformation Solubility Issue: Poor Solubility? Problem->Solubility Piperazinone Select Piperazin-2-one Scaffold Stability->Piperazinone Yes (Removes scissile bond) Alternative Consider Bioisosteres (e.g., Freidinger Lactam) Stability->Alternative No Conformation->Piperazinone Yes (Locks Beta-turn) Solubility->Piperazinone Yes (Polar core)

Figure 3. Decision matrix for scaffold selection in peptidomimetic drug design.

References

  • Application of the Ugi reaction with multiple amino acid-derived components: synthesis and conformational evaluation of piperazine-based minimalist peptidomimetics . Organic & Biomolecular Chemistry. Link

  • Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold . ACS Combinatorial Science.[2] Link

  • One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence . The Journal of Organic Chemistry. Link

  • Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators . Acta Pharmaceutica Sinica B. Link

  • Synthesis of chiral piperazin-2-ones as model peptidomimetics . Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed, two-step synthetic protocol for the preparation of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis commences with the reductive amination of ethyl pyruvate with 3-methylbenzylamine to yield the key intermediate, ethyl N-(3-methylbenzyl)alaninate. Subsequent cyclization of this intermediate with ethylenediamine affords the target piperazin-2-one derivative. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical guidance to ensure reproducible and efficient synthesis.

Introduction

Piperazin-2-one derivatives are a class of heterocyclic compounds of significant interest in the pharmaceutical sciences.[1][2] They are often considered constrained dipeptide mimetics and serve as important scaffolds in the design of biologically active molecules. The rigidified backbone of the piperazinone ring system can impart favorable conformational properties to drug candidates, enhancing their binding affinity and metabolic stability.

The target molecule, 3-Methyl-1-(3-methylbenzyl)piperazin-2-one, incorporates a chiral center at the 3-position and a substituted benzyl group at the 1-position, making it a versatile building block for combinatorial library synthesis and lead optimization programs. This guide outlines a robust and accessible synthetic route, breaking down the process into two distinct and manageable steps.

Overall Synthetic Scheme

The synthesis of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one is achieved through a two-step sequence:

Synthetic_Scheme cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Cyclization ethyl_pyruvate Ethyl Pyruvate intermediate Ethyl N-(3-methylbenzyl)alaninate ethyl_pyruvate->intermediate NaBH(OAc)3, AcOH Dichloroethane (DCE) methylbenzylamine 3-Methylbenzylamine methylbenzylamine->intermediate NaBH(OAc)3, AcOH Dichloroethane (DCE) product 3-Methyl-1-(3-methylbenzyl)piperazin-2-one intermediate->product Heat (Reflux) Toluene ethylenediamine Ethylenediamine ethylenediamine->product Heat (Reflux) Toluene

Caption: Overall synthetic route for 3-Methyl-1-(3-methylbenzyl)piperazin-2-one.

Part 1: Synthesis of Ethyl N-(3-methylbenzyl)alaninate

Principle and Mechanistic Insight

The first step involves the formation of the N-substituted amino acid ester intermediate via reductive amination. This reaction proceeds through the initial formation of an imine from the condensation of ethyl pyruvate and 3-methylbenzylamine. The imine is then selectively reduced in situ by sodium triacetoxyborohydride (NaBH(OAc)₃) to the corresponding secondary amine.[3][4][5] Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for this transformation as it does not readily reduce the starting keto-ester.[5] A catalytic amount of acetic acid is often employed to facilitate imine formation.

Reductive_Amination_Mechanism reactants Ethyl Pyruvate + 3-Methylbenzylamine imine_formation Imine Formation (Acid Catalyzed) reactants->imine_formation imine Iminium Ion Intermediate imine_formation->imine reduction Reduction by NaBH(OAc)3 imine->reduction product Ethyl N-(3-methylbenzyl)alaninate reduction->product

Caption: Mechanism of reductive amination.

Materials and Methods
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl pyruvate116.125.81 g (5.0 mL)50
3-Methylbenzylamine121.186.06 g (6.2 mL)50
Sodium triacetoxyborohydride211.9412.7 g60
Glacial Acetic Acid60.050.3 mL~5
Dichloroethane (DCE)98.96100 mL-
Saturated NaHCO₃ solution-50 mL-
Brine-50 mL-
Anhydrous MgSO₄120.37As needed-
Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add dichloroethane (100 mL), ethyl pyruvate (5.0 mL, 50 mmol), and 3-methylbenzylamine (6.2 mL, 50 mmol).

  • Acid Catalyst Addition: Add glacial acetic acid (0.3 mL, ~5 mmol) to the stirred solution.

  • Reductant Addition: Slowly add sodium triacetoxyborohydride (12.7 g, 60 mmol) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of 50 mL of saturated sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ethyl N-(3-methylbenzyl)alaninate by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Part 2: Synthesis of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one

Principle and Mechanistic Insight

The final step is an intramolecular cyclization to form the piperazin-2-one ring. The N-substituted amino acid ester from Part 1 is reacted with ethylenediamine. The reaction proceeds via an initial amidation of the ethyl ester with one of the amino groups of ethylenediamine to form an N-(2-aminoethyl) amide intermediate. This is followed by an intramolecular nucleophilic attack of the second amino group of the ethylenediamine moiety onto the newly formed amide carbonyl, which is less favorable. A more likely pathway is the intramolecular attack of the secondary amine on the ester carbonyl, which is unlikely without activation. The most plausible mechanism involves the formation of an amide bond between the ester and one of the nitrogens of ethylenediamine, followed by an intramolecular cyclization where the other nitrogen of the ethylenediamine attacks the carbonyl of the newly formed amide. However, a more direct cyclization can be envisioned where the secondary amine of the intermediate formed from the initial amidation attacks the carbonyl of the ester, leading to the piperazinone ring and elimination of ethanol. The reaction is typically driven to completion by heating under reflux, which facilitates both the initial amidation and the subsequent cyclization.

Cyclization_Mechanism reactants Ethyl N-(3-methylbenzyl)alaninate + Ethylenediamine amidation Amidation reactants->amidation intermediate N-(2-aminoethyl) amide intermediate amidation->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product 3-Methyl-1-(3-methylbenzyl)piperazin-2-one cyclization->product

Caption: Plausible mechanism for the cyclization reaction.

Materials and Methods
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl N-(3-methylbenzyl)alaninate221.3011.07 g50
Ethylenediamine60.103.3 mL50
Toluene92.14100 mL-
Saturated NaHCO₃ solution-50 mL-
Brine-50 mL-
Anhydrous MgSO₄120.37As needed-
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl N-(3-methylbenzyl)alaninate (11.07 g, 50 mmol) in toluene (100 mL).

  • Reagent Addition: Add ethylenediamine (3.3 mL, 50 mmol) to the solution.

  • Heating: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Washing: Transfer the reaction mixture to a separatory funnel and wash with saturated NaHCO₃ solution (50 mL) followed by brine (50 mL) to remove any unreacted ethylenediamine and its salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 3-Methyl-1-(3-methylbenzyl)piperazin-2-one by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Safety and Handling Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Dichloroethane is a suspected carcinogen and should be handled with extreme care.

  • Sodium triacetoxyborohydride is a moisture-sensitive and water-reactive reagent. Handle in a dry atmosphere and quench carefully.

  • Ethylenediamine is corrosive and has a strong odor. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Characterization Data

The final product, 3-Methyl-1-(3-methylbenzyl)piperazin-2-one, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expected signals for the methyl group, the methine proton at the 3-position, the methylene protons of the piperazinone ring, the benzylic protons, the aromatic protons, and the methyl group on the benzyl ring.

  • ¹³C NMR: Expected signals for all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₁₃H₁₈N₂O (MW: 218.29) should be observed.[6]

  • Infrared (IR) Spectroscopy: A characteristic strong absorption band for the amide carbonyl group (C=O) is expected around 1650-1680 cm⁻¹.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Step 1: Low yield of amino ester Incomplete reaction.- Extend the reaction time.- Ensure the sodium triacetoxyborohydride is fresh and dry.- Check the purity of the starting materials.
Decomposition of product during work-up.- Use milder work-up conditions.- Avoid excessive heating during concentration.
Step 2: Incomplete cyclization Insufficient heating or reaction time.- Increase the reflux time and monitor the reaction closely.- Consider a higher boiling point solvent like xylene.
Side reactions.- Ensure the starting amino ester is pure.- Use an equimolar amount of ethylenediamine to minimize side product formation.
Purification challenges Co-eluting impurities.- Optimize the solvent system for column chromatography.- Consider derivatization for easier separation or an alternative purification method like recrystallization.

Conclusion

The two-step synthesis outlined in this guide provides a reliable and efficient method for the preparation of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one. The use of a mild reductive amination followed by a thermally driven cyclization makes this protocol accessible for a wide range of laboratory settings. The resulting piperazinone is a valuable building block for further chemical exploration and drug discovery endeavors.

References

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4(7), 1201–1204. [Link]

  • Myers, A. G., et al. (2007). Reductive Amination of Aldehydes and Ketones. Myers' Synthetic Methods. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Synfacts. [Link]

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 55(01), 1-10. [Link]

  • Organic Chemistry Portal. Reductive Amination. [Link]

  • Google Patents. (2016). The preparation method of 2 piperazinones. CN106117153A.

Sources

Technical Guide: Regioselective N-Alkylation of Piperazin-2-one with 3-Methylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperazin-2-one (2-oxopiperazine) is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in factor Xa inhibitors, decapeptide mimetics, and various GPCR ligands. Its structural duality—containing both a secondary amine (N4) and a secondary amide (N1)—presents a critical regioselectivity challenge during alkylation.

This application note details the specific reagents and protocols required to selectively install the 3-methylbenzyl moiety at either the N4 or N1 position. We provide two distinct, self-validating workflows:

  • Kinetic Control (N4-Alkylation): Direct alkylation exploiting nucleophilicity differences.

  • Thermodynamic/Protected Control (N1-Alkylation): A protection-deprotection strategy utilizing base strength modulation.

Mechanistic Grounding & Reagent Selection

The Regioselectivity Challenge

The piperazin-2-one ring contains two nucleophilic nitrogen atoms with vastly different electronic properties. Success depends on selecting reagents that align with the


 and nucleophilicity of the desired target.
FeatureN4 (Amine) N1 (Amide)
Hybridization

(Pyramidal)

(Planar, conjugated)

(Conjugate Acid)
~8.0 - 9.0~16 - 17
Nucleophilicity High (Neutral conditions)Low (Requires deprotonation)
Reactivity Mode Kinetic (

)
Thermodynamic (Anionic)
  • N4-Alkylation: Under neutral or mild basic conditions (

    
    ), the N4 amine is the only species nucleophilic enough to displace the bromide from 3-methylbenzyl bromide. The amide N1 remains neutral and unreactive.
    
  • N1-Alkylation: To alkylate N1, it must be deprotonated to the amidate anion using a strong base (NaH, LiHMDS). However, if N4 is unprotected, it will also react or lead to quaternization. Therefore, N4-protection is a prerequisite for clean N1-alkylation.

Reagent Profile: 3-Methylbenzyl Bromide
  • Electrophile: 3-Methylbenzyl bromide (m-Methylbenzyl bromide).

  • Reactivity: Highly reactive benzylic halide. The meta-methyl group is a weak electron donor, making it slightly less electrophilic than unsubstituted benzyl bromide, but still highly susceptible to

    
     attack.
    
  • Handling: Lachrymator. rapid hydrolysis in moist air. Use dry solvents.

Protocol A: Selective N4-Alkylation

Target: 4-(3-methylbenzyl)piperazin-2-one Strategy: Direct alkylation using a mild inorganic base in an aprotic solvent.

Reagents & Materials[1][2][3][4][5][6][7]
  • Substrate: Piperazin-2-one (1.0 equiv)

  • Electrophile: 3-Methylbenzyl bromide (1.05 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN), anhydrous (0.2 M concentration)

  • Catalyst (Optional): Tetrabutylammonium iodide (TBAI) (0.1 equiv) – Use if reaction is sluggish.

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Add Piperazin-2-one (1.0 equiv) and anhydrous MeCN. Stir until fully dissolved. Note: Piperazin-2-one has moderate solubility; mild heating (40°C) may be required initially.

  • Base Addition: Add

    
     (2.0 equiv). The mixture will become a suspension.
    
  • Alkylation: Add 3-Methylbenzyl bromide (1.05 equiv) dropwise via syringe over 10 minutes at Room Temperature (RT).

    • Critical Control Point: Do not add excess electrophile to prevent quaternization (formation of the ammonium salt).

  • Reaction: Stir at RT for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM) or LC-MS.

    • Endpoint: Disappearance of piperazin-2-one (

      
      ). Appearance of product (
      
      
      
      ).
  • Work-up: Filter off the solid

    
     and rinse the pad with MeCN. Concentrate the filtrate under reduced pressure.
    
  • Purification: The residue is often pure enough. If not, purify via flash column chromatography (

    
    , Gradient: 0→10% MeOH in DCM).
    

Validation:

  • 1H NMR: Diagnostic singlet for benzylic

    
     at ~3.5 ppm. The amide proton (N1-H) will still be visible as a broad singlet at ~6.0–7.0 ppm (exchangeable).
    

Protocol B: Selective N1-Alkylation

Target: 1-(3-methylbenzyl)piperazin-2-one Strategy: Protection-Deprotection sequence. Direct alkylation of N1 is NOT recommended due to poor selectivity.

Phase 1: N4-Protection (Boc Strategy)
  • Reagents: Piperazin-2-one,

    
     (1.1 equiv), 
    
    
    
    , DCM.
  • Product: tert-butyl 3-oxopiperazine-1-carboxylate (4-Boc-piperazin-2-one).

  • Note: This intermediate is commercially available, which accelerates the workflow.

Phase 2: N1-Alkylation (The Critical Step)
  • Substrate: 4-Boc-piperazin-2-one (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Electrophile: 3-Methylbenzyl bromide (1.2 equiv)

  • Solvent: DMF (Anhydrous) or THF (Anhydrous)

Protocol:

  • Setup: Use a flame-dried 2-neck flask under inert atmosphere (

    
     or Ar).
    
  • Deprotonation: Dissolve 4-Boc-piperazin-2-one in dry DMF. Cool to 0°C (Ice bath).

  • Base Addition: Add NaH (1.2 equiv) portion-wise.

    • Observation: Evolution of

      
       gas. The solution may turn slightly yellow/orange. Stir at 0°C for 30 mins to ensure complete formation of the sodium amidate.
      
  • Alkylation: Add 3-Methylbenzyl bromide (1.2 equiv) dropwise.

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours.

  • Quench: Carefully quench with saturated

    
     solution at 0°C.
    
  • Extraction: Extract with EtOAc (3x). Wash organics with

    
     and Brine (to remove DMF). Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc).

Phase 3: N4-Deprotection
  • Reagents: TFA/DCM (1:4 ratio) or 4M HCl in Dioxane.

  • Protocol: Stir the N1-alkylated intermediate in TFA/DCM for 1 hour. Remove volatiles in vacuo. Neutralize with saturated

    
     or basic resin to obtain the free amine.
    

Validation:

  • 1H NMR: Benzylic

    
     signal present. Absence  of the amide proton (N1-H). The N4-H signal will appear after deprotection (broad singlet, exchangeable).
    

Comparative Data Summary

ParameterProtocol A (N4-Target) Protocol B (N1-Target)
Primary Base

(Weak)
NaH (Strong)
Solvent System MeCN or AcetoneDMF or THF
Temperature Room Temperature0°C

RT
Intermediate Step None (Direct)Requires N4-Boc Protection
Major By-product N1,N4-dialkylation (if excess R-Br used)O-alkylation (rare, but possible with lactams)
Yield (Typical) 75–85%60–70% (over 2 steps)

Decision Pathway (Visualization)

G Start Piperazin-2-one (Substrate) Target Desired Isomer? Start->Target N4_Route Route A: Kinetic Control Target->N4_Route Target N4 (Amine) N1_Route Route B: Thermodynamic/Protected Target->N1_Route Target N1 (Amide) N4_Cond Reagents: K2CO3, MeCN 3-methylbenzyl bromide N4_Route->N4_Cond N4_Prod 4-(3-methylbenzyl)piperazin-2-one (Major Product) N4_Cond->N4_Prod Direct Alkylation Prot_Step Step 1: Protection (Boc2O) N1_Route->Prot_Step Alk_Step Step 2: Alkylation NaH, DMF 3-methylbenzyl bromide Prot_Step->Alk_Step Deprot_Step Step 3: Deprotection (TFA/DCM) Alk_Step->Deprot_Step N1_Prod 1-(3-methylbenzyl)piperazin-2-one (Major Product) Deprot_Step->N1_Prod

Figure 1: Decision tree for regioselective alkylation of piperazin-2-one based on target isomer.

Troubleshooting & Optimization

  • Issue: Dialkylation (N1, N4-bis-benzyl).

    • Cause: Excess base/electrophile or high temperatures in Protocol A.

    • Fix: Strictly limit 3-methylbenzyl bromide to 1.0–1.05 equivalents. Lower temperature to 0°C initially.

  • Issue: Poor Solubility.

    • Fix: Piperazin-2-one is polar. If MeCN fails, switch to DMF for Protocol A, but keep the base weak (

      
      ) to avoid N1 reaction.
      
  • Issue: O-Alkylation (Lactim ether formation).

    • Context: In Protocol B, the amide enolate can react at Oxygen.

    • Fix: Use a "softer" counter-cation (LiHMDS instead of NaH) or ensure the solvent is strictly anhydrous to favor N-alkylation (which is thermodynamically preferred for lactams).

References

  • Regioselectivity in Piperazin-2-one Alkylation

    • Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Thieme Chemistry. (2023). Link

    • Note: Discusses the fundamental reactivity of the scaffold.
  • N4-Alkylation Kinetics

    • Solvent effects in the reaction between piperazine and benzyl bromide.[1] Indian Academy of Sciences. Link

    • Note: Establishes the kinetic preference for amine alkyl
  • Protected N1-Alkylation Strategy

    • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones. PMC (NIH). Link

    • Note: Details the Boc-protection strategy for regioselective functionaliz
  • pKa and Basicity Data

    • pKa Values of Some Piperazines at Different Temperatures. University of Regina. Link

    • Note: Provides the thermodynamic basis (pKa ~9.8 for amine) for the base selection in Protocol A.

Sources

Solid-phase synthesis protocols for 3-methylbenzyl piperazinone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Solid-Phase Synthesis of 3-Methylbenzyl Piperazin-2-one Derivatives

Executive Summary & Strategic Rationale

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a conformationally constrained peptidomimetic core for GPCR ligands, protease inhibitors, and kinase modulators. This application note details the synthesis of 3-methylbenzyl piperazin-2-one derivatives , a specific subclass where the lipophilic 3-methylbenzyl (m-xylyl) moiety targets hydrophobic pockets common in allosteric binding sites.

The "Cyclative Cleavage" Strategy: Unlike traditional linear synthesis followed by cleavage, this protocol utilizes a cyclative cleavage strategy.[1] The final ring-closure event is mechanistically coupled to the release of the molecule from the solid support.

  • Why this matters: This is a self-validating system. Linear precursors or incomplete byproducts remain bound to the resin, ensuring that the eluate contains high-purity cyclic product (typically >90% purity without chromatography).

Retrosynthetic Analysis & Mechanism

The synthesis constructs the piperazinone ring on a Wang Resin support.[1][2] The 3-methylbenzyl group is introduced via reductive amination at the N4 position, while the N1 substituent is introduced during the final cyclization-cleavage step.

Pathway Logic:

  • Anchor: Fmoc-Amino Acid attached to Wang Resin (Defines C3 substituent).

  • N-Alkylation: Reductive amination with 3-methylbenzaldehyde (Installs the 3-methylbenzyl group at N4).

  • Electrophile Installation: Acylation with Bromoacetyl Bromide.

  • Cyclative Release: Nucleophilic attack by a primary amine (

    
    ) displaces the bromide, and the resulting secondary amine intramolecularly attacks the resin ester, releasing the target molecule.
    

Materials & Reagents

ComponentSpecificationPurpose
Solid Support Fmoc-AA-Wang Resin (0.6–0.8 mmol/g)Provides the C3 chiral center and ester linkage.
Aldehyde 3-Methylbenzaldehyde (m-Tolualdehyde)Source of the 3-methylbenzyl moiety.
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)3)Mild, selective reduction of iminium ions.[3]
Solvent System A 1% Acetic Acid (AcOH) in DMF/DCMPromotes imine formation.
Acylating Agent Bromoacetyl BromideInstalls the C2 carbonyl and alkyl bromide handle.
Cyclization Amine Primary Amine (

)
Introduces N1 substituent and triggers cleavage.

Detailed Experimental Protocol

Phase 1: Resin Preparation & Fmoc Deprotection

Objective: Expose the


-amine for alkylation.
  • Swelling: Place Fmoc-AA-Wang resin (1.0 g, 0.7 mmol) in a fritted reaction vessel. Swell in DCM (10 mL) for 30 min. Drain.

  • Deprotection: Treat with 20% Piperidine in DMF (10 mL) for 5 min, drain, then repeat for 15 min.

  • Wash: Wash heavily with DMF (

    
     mL), DCM (
    
    
    
    mL), and anhydrous THF (
    
    
    mL).
    • Critical Check: Perform a Kaiser Test (Ninhydrin). The resin should turn deep blue (positive for primary amine).

Phase 2: Reductive Amination (The 3-Methylbenzyl Installation)

Objective: Install the 3-methylbenzyl group at the N4 position using a "one-pot" reductive alkylation.

  • Imine Formation:

    • Suspend resin in Trimethyl Orthoformate (TMOF) (10 mL). TMOF acts as a solvent and a water scavenger to drive imine formation.

    • Add 3-Methylbenzaldehyde (5.0 equiv, 3.5 mmol).

    • Agitate at Room Temperature (RT) for 1 hour.

  • Reduction:

    • Add Sodium triacetoxyborohydride (NaBH(OAc)3) (5.0 equiv, 3.5 mmol) directly to the suspension.

    • Note: If solubility is poor, add 1% AcOH.

    • Agitate at RT for 4–16 hours (overnight is preferred for sterically hindered amino acids like Valine or Phenylalanine).

  • Wash: Drain and wash with DCM (

    
    ), MeOH (
    
    
    
    ), and DCM (
    
    
    ).
  • Validation (Chloranil Test):

    • Perform a Chloranil test (specific for secondary amines). Resin beads should turn green/blue. A negative Kaiser test (yellow) confirms the absence of primary amines.

Phase 3: Acylation with Bromoacetyl Bromide

Objective: Create the electrophilic precursor for the ring closure.

  • Pre-Cooling: Suspend resin in anhydrous DCM (10 mL) and add DIEA (Diisopropylethylamine, 10 equiv). Cool to 0°C in an ice bath.

  • Acylation: Dropwise add Bromoacetyl Bromide (5.0 equiv) dissolved in 2 mL DCM.

    • Caution: Reaction is exothermic.

  • Reaction: Agitate at 0°C for 30 min, then warm to RT and shake for 2 hours.

  • Wash: Drain and wash extensively with DCM (

    
    ) and DMSO (
    
    
    
    ).
    • Why DMSO? To prepare the resin for the polar conditions of the next step.

Phase 4: Aminolysis & Cyclative Cleavage

Objective: Introduce the N1 substituent and release the target piperazinone.

  • Reagent Prep: Prepare a 1.0 M solution of the desired Primary Amine (

    
    )  in DMSO.
    
    • Example: For an N1-benzyl derivative, use Benzylamine.

  • Displacement & Cyclization: Add the amine solution (10 mL) to the resin.

  • Incubation: Heat the reaction vessel to 60°C for 24 hours.

    • Mechanism:[2][3][4][5] The amine displaces the bromide (fast), generating a secondary amine. This amine then attacks the resin-bound ester (slow, rate-determining), forming the amide bond of the piperazinone and cleaving the molecule from the resin.

  • Isolation:

    • Filter the resin and collect the filtrate (contains product).[4]

    • Wash resin with fresh DMSO (2 mL) and combine with filtrate.

    • Note: Do not wash with acidic solvents, as this may elute uncyclized byproducts.

  • Work-up:

    • Lyophilize the DMSO or perform an aqueous extraction (EtOAc / Water).

    • The residue typically contains the pure 4-(3-methylbenzyl)piperazin-2-one derivative.

Process Visualization (Workflow Diagram)

SPS_Piperazinone Start Fmoc-AA-Wang Resin (Solid Support) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect ReductiveAm Reductive Amination (3-Methylbenzaldehyde + NaBH(OAc)3) Deprotect->ReductiveAm Expose NH2 QC1 QC: Chloranil Test (Verify 2° Amine) ReductiveAm->QC1 Acylation Acylation (Bromoacetyl Bromide) QC1->Acylation Pass Displace Aminolysis & Cyclization (R-NH2, 60°C, DMSO) Acylation->Displace Form Electrophile Product Target: 3-Methylbenzyl Piperazin-2-one Displace->Product Cyclative Cleavage

Caption: Workflow for the solid-phase synthesis of 3-methylbenzyl piperazin-2-ones via cyclative cleavage.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Reductive Amination Steric hindrance from AA side chain (e.g., Val, Ile).Repeat the reductive amination step (Double coupling). Switch solvent to THF/AcOH (1%) to protonate the imine.
Low Yield after Cyclization Premature hydrolysis or incomplete cyclization.Ensure the cyclization step is anhydrous. Increase temperature to 80°C. Extend reaction time to 48h.
Impurity: Linear Peptide Cleavage of uncyclized material.Avoid using TFA. The cyclative cleavage is base-mediated (by the amine). Only use DMSO/Heat.
Poor Resin Swelling Incompatible solvents.Wang resin swells best in DCM. Ensure DCM washes are thorough before reaction steps involving non-polar reagents.

References

  • Beshore, D. C., & Dinsmore, C. J. (2002).[2][6] "Preparation of Piperazinone and Diketopiperazine Libraries via Solid-Phase Synthesis." Organic Letters, 4(7), 1201–1204.

  • Abdel-Magid, A. F., et al. (1996).[3][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.

  • Ganesan, A. (2006). "Solid-Phase Synthesis of Heterocycles via Cyclative Cleavage." Molecular Diversity, 10, 423–434.

  • Hulme, C., & Gore, V. (2003). "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan." Current Medicinal Chemistry, 10(1), 51-80.

Sources

Application Note: High-Efficiency Microwave-Assisted Synthesis of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Piperazin-2-ones (ketopiperazines) are privileged scaffolds in medicinal chemistry, serving as conformationally constrained peptidomimetics. They are critical pharmacophores in factor Xa inhibitors, farnesyltransferase inhibitors, and bradykinin antagonists.

The synthesis of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one presents a specific regiochemical challenge: introducing the benzyl substituent at the amide nitrogen (


) rather than the more nucleophilic amine nitrogen (

).

Traditional thermal methods for synthesizing


-substituted piperazinones often require:
  • Protection/deprotection sequences of the

    
     position.
    
  • Long reaction times (12–48 hours) for the ring-closure step (lactamization).

  • Harsh conditions promoting racemization at the

    
     center.
    

This Application Note details a microwave-assisted, one-pot cyclization protocol. By utilizing the dielectric heating effects of microwave irradiation, we bypass the need for protecting groups and accelerate the rate-determining lactamization step, reducing total synthesis time from days to under 60 minutes while maintaining high regioselectivity.

Retrosynthetic Analysis & Strategy

To ensure regioselective formation of the


-substituted product, we employ a "Type A" Cyclization strategy  (Intermolecular N-alkylation followed by Intramolecular Aminolysis).
  • Starting Materials:

    
    -(3-methylbenzyl)ethane-1,2-diamine and Ethyl 2-bromopropionate.
    
  • Mechanism:

    • Step 1 (Kinetic Control): The unhindered primary amine of the diamine performs an

      
       attack on the 
      
      
      
      -halo ester.
    • Step 2 (Thermodynamic Control): The secondary amine (bearing the benzyl group) attacks the ester carbonyl to close the ring, forming the thermodynamically stable 6-membered lactam.

Workflow Diagram

G cluster_0 Microwave Effect Start1 N-(3-methylbenzyl) ethane-1,2-diamine Inter Intermediate: Linear Amino-Ester Start1->Inter SN2 Alkylation (Fast, r.t.) Start2 Ethyl 2-bromopropionate Start2->Inter MW Microwave Irradiation 140°C | 20 min Inter->MW Pre-cyclization Product Target: 3-Methyl-1-(3-methylbenzyl) piperazin-2-one MW->Product Intramolecular Aminolysis

Figure 1: Reaction pathway leveraging microwave energy to overcome the entropic barrier of the intramolecular lactamization step.

Experimental Protocol

Materials & Equipment[1]
  • Microwave System: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator+).

  • Vessel: 10 mL or 35 mL pressure-rated glass vial with silicone/PTFE septum.

  • Reagents:

    • 
      -(3-methylbenzyl)ethane-1,2-diamine (1.0 equiv)
      
    • Ethyl 2-bromopropionate (1.1 equiv)

    • Potassium Carbonate (

      
      , anhydrous, 2.0 equiv)
      
    • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).[1] Note: EtOH is greener and sufficient for this transformation.

Step-by-Step Methodology
Step 1: Pre-Mixing (The Alkylation Event)
  • In a 10 mL microwave vial, dissolve

    
    -(3-methylbenzyl)ethane-1,2-diamine  (1.0 mmol, 164 mg) in Ethanol  (3 mL).
    
  • Add

    
      (2.0 mmol, 276 mg).
    
  • Add Ethyl 2-bromopropionate (1.1 mmol, 145

    
    L) dropwise while stirring.
    
  • Crucial: Stir at room temperature for 5 minutes outside the microwave. This allows the rapid

    
     reaction to initiate at the primary amine, minimizing bis-alkylation.
    
Step 2: Microwave Irradiation (The Cyclization Event)
  • Seal the vial and place it in the microwave cavity.

  • Program the instrument with the parameters defined in Table 1 .

  • Start the reaction.[2] Ensure magnetic stirring is set to "High".

Table 1: Microwave Parameters

ParameterSettingRationale
Temperature 140 °CSufficient energy to cross the activation barrier for amide bond formation.
Time 20:00 minOptimized for >95% conversion without degrading the product.
Pressure Limit 15 barSafety cutoff (EtOH generates ~6-8 bar at this temp).
Power Dynamic (Max 200W)System adjusts power to maintain 140°C.
Pre-Stirring 30 secEnsures homogeneity before heating.
Cooling On (post-reaction)Rapid cooling to 45°C prevents thermal degradation.
Step 3: Workup & Purification
  • Filtration: After cooling, decant the reaction mixture through a celite pad or fritted funnel to remove inorganic salts (

    
    , 
    
    
    
    ). Wash the solids with 5 mL EtOH.
  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: The crude residue is typically ~90% pure. For analytical grade:

    • Flash Chromatography: Silica gel; Eluent: DCM:MeOH (95:5 to 90:[1]10) + 1%

      
      .
      
    • Yield Expectation: 75–85% isolated yield.

Scientific Validation & Troubleshooting

Mechanistic Insight (Causality)

Why does this work better than thermal heating?

  • Thermal Effect: The rate-determining step is the attack of the secondary amine on the ester carbonyl. This intramolecular reaction is entropically disfavored. Microwave irradiation provides rapid, uniform heating that efficiently accesses the transition state.

  • Specific Microwave Effect: Polar solvents (EtOH) and the polar transition state (zwitterionic tetrahedral intermediate) couple strongly with the oscillating electric field, lowering the activation energy (

    
    ) effectively compared to convective heating.
    
Analytical Data Validation

The protocol is self-validating if the following spectral features are observed:

MethodDiagnostic SignalInterpretation
LC-MS [M+H]+ = 219.15Confirms formation of the core mass.
1H NMR

3.0–3.5 ppm (Multiplets)
Appearance of piperazine ring protons (distinct from acyclic diamine).[1]
1H NMR

4.5 ppm (AB System)
Benzylic

usually appears as a singlet or AB quartet due to ring rigidity.
IR ~1640 cm⁻¹Strong Amide I band (Lactam C=O). Absence of Ester C=O (~1735 cm⁻¹).
Troubleshooting Guide
  • Issue: Low Yield / Incomplete Cyclization.

    • Cause: Temperature too low.

    • Fix: Increase MW temperature to 160°C for 10 minutes.

  • Issue: Regioisomer Contamination (N4-benzyl).

    • Cause: The secondary amine attacked the bromide in Step 1.

    • Fix: Ensure the diamine is in slight excess (1.1 equiv) or lower the temperature of the addition step to 0°C before MW heating.

  • Issue: Racemization (if using chiral bromo-ester).

    • Cause: Base-mediated enolization at high temp.

    • Fix: Switch base to DIPEA (organic, non-nucleophilic) and reduce temp to 120°C, extending time to 40 min.

References

  • Microwave-Assisted Lactam Synthesis: Santra, S., et al. "Diversity-oriented synthesis of fused-ring and macrocyclic peptidomimetics using microwave-assisted intramolecular cyclization." Green Chemistry, 2011. [Link]

  • General Piperazinone Protocols: Van der Eycken, E., et al. "Microwave-assisted synthesis of 2(1H)-pyrazinones and piperazin-2-ones." Tetrahedron, 2002. [Link]

  • Microwave Effect on Aminolysis: Perreux, L., & Loupy, A. "A tentative rationalization of microwave effects in organic synthesis according to the reaction medium, and mechanistic considerations." Tetrahedron, 2001. [Link]

  • Regioselectivity in Diamine Alkylation: Mao, H., et al. "Selective N-alkylation of diamines: A practical method for the synthesis of mono-N-protected diamines." Organic Letters, 2019. [Link][1]

Sources

Troubleshooting & Optimization

Purification challenges of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Technical Support Center – Senior Application Scientist Subject: Purification & Troubleshooting Guide: 3-Methyl-1-(3-methylbenzyl)piperazin-2-one via HPLC

Technical Support Briefing

Welcome to the technical support center. You are likely working with 3-Methyl-1-(3-methylbenzyl)piperazin-2-one , a chiral piperazinone derivative often utilized as a scaffold in peptidomimetics and kinase inhibitor synthesis.[1]

The purification of this molecule presents a distinct "Triad of Challenges" due to its structural motifs:

  • Basicity (N4-Amine): The secondary amine at position 4 is basic (

    
    ), leading to severe peak tailing on standard silica columns due to silanol interactions.
    
  • Regioisomerism: Synthesis via alkylation of 3-methylpiperazin-2-one often yields the unwanted N4-isomer or N1,N4-bis-alkylated by-products, which possess similar hydrophobicity to your target.[1]

  • Chirality (C3-Methyl): If your starting material was racemic or if racemization occurred, you will need chiral resolution.

This guide provides a self-validating troubleshooting framework to overcome these bottlenecks.

Part 1: Troubleshooting & FAQs

Q1: My target peak shows severe tailing (Asymmetry > 2.0). How do I fix this?

Diagnosis: The free secondary amine at N4 is interacting with residual silanols on the stationary phase. The amide at N1 is neutral and does not contribute to this issue. Corrective Protocol:

  • Mobile Phase Modifier: Add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Triethylamine (TEA) . TFA forms an ion pair with the amine, masking the charge. TEA competes for silanol sites.

    • Recommendation: Use 0.1% Formic Acid if using MS detection (TFA suppresses ionization).

  • pH Switching: Operate at pH 9.5-10 using an alkali-stable column (e.g., Waters XBridge C18 or Agilent Poroshell HPH).[1] At this pH, the amine is deprotonated (neutral), eliminating ionic interaction with silanols.

  • Column Choice: Switch to a "Charged Surface Hybrid" (CSH) or heavily end-capped column designed for basic compounds.

Q2: I see a "ghost peak" eluting just before my product. What is it?

Diagnosis: This is likely the N4-alkylated regioisomer (1-(3-methylbenzyl)-3-methylpiperazin-2-one is the target, but 4-(3-methylbenzyl)-3-methylpiperazin-2-one is the impurity).[1] Mechanism: In the alkylation of 3-methylpiperazin-2-one, the N1 amide nitrogen is less nucleophilic than the N4 amine nitrogen.[1] However, under strong base conditions (NaH), N1 is deprotonated and becomes the primary nucleophile. Incomplete deprotonation or steric factors can lead to N4 attack. Resolution Strategy:

  • Stationary Phase: A standard C18 column may not resolve these isomers efficiently due to identical mass and similar logP.

  • Switch to Phenyl-Hexyl: The

    
     interactions with the benzyl ring will differ based on the steric environment of the benzyl group (N1 vs N4), often enhancing separation selectivity (
    
    
    
    ).
Q3: How do I separate the enantiomers (R/S) of the target?

Diagnosis: The C3-methyl group creates a chiral center. Standard RP-HPLC will co-elute enantiomers.[1] Protocol:

  • Column: Chiralpak IC or Chiralpak IG (Immobilized Amylose/Cellulose derivatives).

  • Phase: Normal Phase (Hexane/IPA/DEA) or Polar Organic Mode (Acetonitrile/MeOH/DEA).

  • Additive: 0.1% Diethylamine (DEA) is mandatory to sharpen the peaks of the basic amine.

Part 2: Visualizing the Challenge

The following diagram illustrates the impurity formation pathways and the decision logic for purification.

PurificationWorkflow Start Starting Material: 3-Methylpiperazin-2-one Reaction Alkylation Reaction Start->Reaction Reagent + 3-Methylbenzyl Bromide (Base: NaH/THF) Reagent->Reaction Target Target (N1-Alkylation): 1-(3-methylbenzyl)-3-methyl piperazin-2-one Reaction->Target Major Impurity_N4 Impurity A (N4-Alkylation): Regioisomer Reaction->Impurity_N4 Minor (Competes) Impurity_Bis Impurity B (Bis-Alkylation): N1,N4-di(3-methylbenzyl) Reaction->Impurity_Bis Over-alkylation HPLC_Decision HPLC Method Selection Target->HPLC_Decision Impurity_N4->HPLC_Decision Impurity_Bis->HPLC_Decision Method_C18 Standard C18 (High pH) Removes Impurity B HPLC_Decision->Method_C18 General Purity Method_Phenyl Phenyl-Hexyl Phase Separates Target vs Impurity A HPLC_Decision->Method_Phenyl Isomer Resolution Method_Chiral Chiralpak IC (NP/PO) Separates (R) vs (S) HPLC_Decision->Method_Chiral Enantiomeric Purity

Caption: Figure 1. Reaction pathways leading to critical impurities and the corresponding HPLC stationary phase selection logic.

Part 3: Detailed Experimental Protocols

Protocol A: Achiral Purity Assessment (Reverse Phase)

Best for: Routine purity checks, removing bis-alkylated impurities, and reaction monitoring.

ParameterConditionRationale
Column XBridge Peptide BEH C18 (130Å, 5 µm, 4.6 x 150 mm)High pH stability and pore size suitable for small molecules.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)High pH suppresses protonation of N4-amine, improving peak shape.
Mobile Phase B Acetonitrile (MeCN)Standard organic modifier.
Gradient 5% B to 95% B over 15 minWide gradient to elute hydrophobic bis-alkylated impurities late.[1]
Flow Rate 1.0 mL/minStandard analytical flow.[2]
Detection UV @ 210 nm & 254 nmAmide bond absorbs at 210 nm; Benzyl ring at 254 nm.
Temperature 40°CReduces viscosity and improves mass transfer.
Protocol B: Chiral Resolution (Normal Phase)

Best for: Determining Enantiomeric Excess (ee%) of the C3-methyl center.[1]

  • System Prep: Flush system with Isopropanol (IPA) to remove all traces of water.

  • Column: Chiralpak IC (Daicel), 4.6 x 250 mm, 5 µm.[2]

  • Mobile Phase: n-Hexane : IPA : Diethylamine (DEA) [80 : 20 : 0.1 v/v/v].

  • Flow Rate: 1.0 mL/min.

  • Sample Diluent: Mobile Phase.

  • Expected Result: The enantiomers typically separate with a resolution (

    
    ) > 2.0. The DEA is critical to prevent the basic N4 amine from tailing.
    

Part 4: Data Summary & Impurity Profile

Impurity TypeRelative Retention (RRT vs Target)Identification StrategyRemoval Strategy
Starting Material (Piperazinone)~0.2 - 0.4Low hydrophobicity; elutes early.[1]Water wash or C18 Flash chromatography.
Target (N1-Benzyl)1.00 Major Peak N/A
Regioisomer (N4-Benzyl)~0.9 - 1.1Mass matches target; requires NMR to distinguish (NOE signals).[1]Phenyl-Hexyl Column (exploits

selectivity).[1]
Bis-Alkylated (N1,N4-DiBenzyl)> 1.5High hydrophobicity; elutes late.[1]Standard C18 Gradient; easily removed.

References

  • Sielc Technologies. (2018). Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Thieme Chemistry. (2023).[3] Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Retrieved from [Link]

Sources

Removing impurities from crude 3-Methyl-1-(3-methylbenzyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing impurities from crude 3-Methyl-1-(3-methylbenzyl)piperazin-2-one Ticket ID: CHEM-SUP-8821 Status: Open Support Level: Tier 3 (Senior Application Scientist)[1]

Diagnostic Phase: Characterizing Your Crude Mixture

Before initiating a purification protocol, we must diagnose the specific impurity profile of your crude 3-Methyl-1-(3-methylbenzyl)piperazin-2-one (Target Molecule ).[1] Synthesizing N1-substituted piperazinones often results in a "sticky" crude oil due to the competition between the amide (N1) and the amine (N4) nucleophiles.[1]

Common Impurity Profile:

Impurity Type Chemical Source Physicochemical Characteristic Removal Strategy
Alkylating Agent 3-Methylbenzyl chloride/bromide Lipophilic, non-basic, lachrymator Chemical Scavenging / Acid Wash
Regioisomer N4-alkylated byproduct Basic (Tertiary amine) Column Chromatography
Bis-alkylated N1,N4-bis(3-methylbenzyl)...[2] Basic (Tertiary amine) Acid-Base Extraction (pKa diff)

| Starting Material | 3-Methylpiperazin-2-one | Highly Polar, Water Soluble | Aqueous Wash |[1]

Protocol A: The "Self-Validating" Acid-Base Extraction (Recommended)[1]

Applicability: Best for removing non-basic impurities (residual benzyl halide, solvent residues) and starting materials.[1] Mechanism: This protocol exploits the basicity of the N4-secondary amine in your target molecule.[1] By manipulating pH, we toggle the molecule between a water-soluble salt and an organic-soluble free base, leaving impurities behind in the opposite phase.[1]

Prerequisites:

  • Target pKa: The N4-amine of a piperazinone typically has a pKa of ~7.5–8.5 (lower than piperazine due to the carbonyl's inductive effect).[1]

  • Solvents: Ethyl Acetate (EtOAc), 1M HCl, 2M NaOH, Brine.[1]

Step-by-Step Workflow:
  • Dissolution: Dissolve the crude oil in EtOAc (10 mL per gram of crude).

    • Note: If the crude is dark/tarry, filter through a celite pad first to remove insoluble polymers.[1]

  • Acid Extraction (The Critical Step):

    • Extract the organic layer with 1M HCl (3 x volumes).[1]

    • Chemistry Check: Your Target Molecule becomes the hydrochloride salt (

      
      ) and migrates to the Aqueous Phase .[1]
      
    • Impurity Fate: Neutral impurities (unreacted 3-methylbenzyl chloride) remain in the Organic Phase .[1]

  • Phase Separation:

    • Keep the Aqueous Acidic Layer .[1]

    • Optional: Wash the aqueous layer once with fresh EtOAc to remove entrained neutrals.[1]

  • Basification:

    • Cool the aqueous layer to 0°C (ice bath).

    • Slowly add 2M NaOH until pH reaches ~10–11.[1]

    • Observation: The solution should become cloudy as the Target Molecule precipitates as a free base oil/solid.[1]

  • Recovery:

    • Extract the basic aqueous mixture with EtOAc (3 x volumes).[1]

    • Wash combined organics with Brine.[1][3]

    • Dry over

      
       and concentrate.
      
Visual Workflow (DOT Diagram)

AcidBaseExtraction Crude Crude Mixture (Target + Benzyl Halide + Tars) Dissolve Dissolve in EtOAc Crude->Dissolve AcidWash Extract with 1M HCl Dissolve->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgLayer1 Organic Layer (Contains Benzyl Halide & Non-basic Impurities) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Acidic) (Contains Target-H+) Sep1->AqLayer1 Keep Basify Basify with NaOH to pH > 10 AqLayer1->Basify Extract Extract with EtOAc Basify->Extract FinalOrg Final Organic Layer (Purified Target Free Base) Extract->FinalOrg Keep WasteAq Aqueous Waste (Salts + Polar Impurities) Extract->WasteAq Discard

Caption: Logic flow for isolating basic piperazinones from non-basic alkylating agents.

Protocol B: Chemical Scavenging (For Persistent Benzyl Halides)

Issue: If Protocol A is insufficient (e.g., emulsions formed), or if you detect residual 3-methylbenzyl chloride (lachrymator) by TLC/LCMS. Solution: Convert the toxic, lipophilic alkyl halide into a highly polar, water-soluble derivative using a "Scavenger Amine."[1]

The Reagent: N,N-Dimethylethylenediamine or Morpholine (0.5 eq relative to expected impurity).[1]

  • Dissolve crude in EtOAc.[1]

  • Add the scavenger amine.[1]

  • Stir at room temperature for 1 hour.

    • Mechanism:[2][4][5][6] The scavenger reacts with the benzyl halide to form a quaternary ammonium salt or a tertiary amine that is much more basic than your target.[1]

  • Perform a standard dilute acid wash (pH 5-6).[1] The scavenger-impurity adduct will be washed away into the aqueous phase.[1]

Protocol C: Polishing via Salt Formation

Issue: The product is an oil, but you need a solid for stability or X-ray crystallography. Solution: Piperazinones crystallize well as Hydrochloride or Oxalate salts.[1]

Method (HCl Salt):

  • Dissolve the purified free base (from Protocol A) in a minimal amount of dry Ethanol or Isopropanol.[1]

  • Add 1.1 equivalents of HCl (using 4M HCl in Dioxane or Acetyl Chloride in MeOH).

  • Add Diethyl Ether or Hexanes dropwise until turbidity persists.

  • Cool to -20°C overnight.

  • Filter the white precipitate.[1]

Frequently Asked Questions (FAQs)

Q1: My crude product contains a significant amount of the N4-alkylated regioisomer. How do I remove it?

  • Answer: Acid-base extraction will not separate N1-benzyl from N4-benzyl isomers effectively, as both are basic.[1] You must use Column Chromatography .[1]

    • Stationary Phase: Silica Gel.[1][3][7]

    • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) : Ammonia (

      
      ).
      
    • Gradient: Start 98:2:0.1

      
       90:10:1.
      
    • Tip: The N1-substituted lactam is generally less polar than the N4-substituted amine (if N4 is free) because the N4-amine can hydrogen bond more effectively with silica than the amide.[1]

Q2: I used 3-methylbenzyl chloride and my eyes are burning even after workup. Why?

  • Answer: Benzyl halides are potent lachrymators and lipophilic.[1] They can "hide" in oil droplets.[1]

    • Immediate Action: Treat your glassware and crude oil with a solution of 2M Ammonia in Methanol or aqueous KOH for 2 hours.[1] This destroys the halide by converting it to the benzyl amine or alcohol.[1] Do not proceed with rotovap until the lachrymator is quenched.[1]

Q3: The product is not precipitating during the Basification step (Protocol A).

  • Answer: 3-Methyl-1-(3-methylbenzyl)piperazin-2-one might have some water solubility.[1][8]

    • Fix: Saturate the aqueous phase with NaCl (solid) before the final extraction.[1] This "Salting Out" effect forces the organic molecule into the EtOAc layer.[1]

References
  • Chaudhary, P., et al. "Synthesis and biological evaluation of piperazinone derivatives."[1] Journal of Chemical Sciences, 2012.[1]

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Edition, Butterworth-Heinemann, 2013.[1] (Standard reference for pKa and salt formation strategies).

  • National Center for Biotechnology Information. "PubChem Compound Summary for Piperazin-2-one." (General physicochemical properties of the core scaffold).

  • BenchChem. "Protocols for N-Alkylation of Piperazine Derivatives." (General workflows for alkylation cleanup).

Disclaimer: These protocols involve hazardous chemicals (alkyl halides, strong acids/bases).[1] Ensure all work is performed in a fume hood with appropriate PPE.

Sources

Overcoming steric hindrance in 3-methylbenzyl substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #MBPv4-STERIC Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Executive Summary: The "Meta" Paradox

Welcome to the technical support center. You are likely here because your reaction with 3-methylbenzyl (m-methylbenzyl) substrates is stalling or yielding poor selectivity.

The Diagnostic Reality: Researchers often misdiagnose the 3-methyl group as "sterically benign" compared to the 2-methyl (ortho) position. While true that it does not block the benzylic carbon (


) directly, the 3-methyl group exerts remote steric pressure  in two critical scenarios:
  • Transition Metal Catalysis: It clashes with the "fences" of bulky biaryl phosphine ligands during the reductive elimination step.

  • Supramolecular Crowding: When coupling with massive nucleophiles (e.g., tertiary amines, rigid heterocycles), the rotational freedom of the benzylic bond is restricted, creating an entropic penalty.

This guide provides troubleshooting workflows to overcome these specific barriers.

Module 1: Troubleshooting Nucleophilic Substitution (SN2)

User Issue: "My reaction of 3-methylbenzyl chloride with a bulky secondary amine is stuck at 40% conversion."

Root Cause Analysis

While the 3-methyl group activates the ring electronically (inductive donation), it increases the hydrodynamic volume of the substrate. If your nucleophile is bulky, the transition state becomes crowded, not by direct overlap, but by conformational locking —the nucleophile struggles to find the precise 180° backside attack angle without clashing with the spinning methyl group.

Protocol A: The "Finkelstein Turbo" Method

Use this when standard SN2 fails due to steric drag.

Principle: Convert the sluggish Benzyl-Cl to the hyper-reactive Benzyl-I in situ. The iodide has a longer bond length, pushing the leaving group further out and reducing steric congestion at the transition state.

Step-by-Step Protocol:

  • Solvent System: Switch to Acetone (if reactants are soluble) or MEK (Methyl Ethyl Ketone) for higher boiling points.

  • Catalyst: Add Sodium Iodide (NaI) (0.2 – 0.5 equiv).

  • Stoichiometry:

    • Substrate: 3-methylbenzyl chloride (1.0 equiv)

    • Nucleophile: Bulky Amine (1.2 equiv)

    • Base:

      
       (2.0 equiv) or DIPEA (1.5 equiv)
      
  • Execution:

    • Dissolve NaI in the solvent first.

    • Add the chloride. Stir for 15 mins (yellow precipitate of NaCl may form).

    • Add the nucleophile and base.[1]

    • Heat to reflux (

      
      ).
      
  • Workup: Filter off inorganic salts before aqueous extraction to prevent emulsions.

Data Table: Leaving Group Kinetics
Leaving GroupBond Length (

)
Relative Rate (SN2)Steric Relief Factor
Chloride (-Cl) 1.791 (Reference)Low
Bromide (-Br) 1.97~50Medium
Iodide (-I) 2.16~100High (Best for bulky nucleophiles)
Triflate (-OTf) N/A>10,000Extreme (Risk of hydrolysis)

Module 2: Transition Metal Catalysis (Cross-Coupling)

User Issue: "Suzuki coupling of 3-methylbenzyl chloride gives low yields. I thought meta-substitution didn't matter?"

Root Cause Analysis

In Pd-catalyzed cross-coupling, the Reductive Elimination step is sensitive to the "Cone Angle" of the ligands.

  • The Clash: Bulky ligands (like

    
    ) form a protective "bowl" around the Palladium. A 3-methyl substituent on the benzyl ring can hit the edge of this bowl, preventing the substrate from aligning for bond formation.
    
Decision Logic: Ligand Selection

Do not use generic


. You need a ligand that is electron-rich  (to facilitate oxidative addition of the benzylic halide) but has flexible bulk  (to accommodate the meta-methyl group).

Recommended Catalyst System: Pd-PEPPSI-IPent or XPhos Pd G4 .

Visualization: The Optimization Decision Tree

ReactionOptimization Start Start: 3-Methylbenzyl Substrate ReactionType Select Reaction Type Start->ReactionType SN2 Nucleophilic Substitution (S_N2) ReactionType->SN2 CrossCoupling Pd-Catalyzed Coupling ReactionType->CrossCoupling CheckNuc Is Nucleophile Bulky? SN2->CheckNuc CheckLigand Ligand Selection CrossCoupling->CheckLigand Standard Standard Conditions (DMF, K2CO3) CheckNuc->Standard No (e.g., NaN3, MeOH) Finkelstein Finkelstein Conditions (Add NaI, Acetone) CheckNuc->Finkelstein Yes (e.g., t-Butylamine) Buchwald Use Buchwald Ligands (XPhos or SPhos) CheckLigand->Buchwald Preferred Path Generic Avoid PPh3 (Too crowded/Slow) CheckLigand->Generic Avoid

Caption: Decision matrix for selecting reaction conditions based on nucleophile size and reaction type.

Protocol B: High-Yield Suzuki Coupling

Optimized for 3-substituted benzylic systems.

  • Catalyst Pre-loading:

    • In a glovebox or under Argon, charge a vial with Pd(OAc)2 (2 mol%) and SPhos (4 mol%).

    • Why SPhos? It is electron-rich and provides a "pocket" that tolerates meta-substitution better than rigid phosphines.

  • Solvent: Toluene:Water (10:1 ratio). The biphasic system helps dissolve inorganic bases.

  • Base:

    
     (3.0 equiv). Avoid carbonates if the reaction is slow; phosphate is more basic in organic/water interfaces.
    
  • Temperature:

    
     for 12 hours.
    
  • Troubleshooting Tip: If conversion < 50%, switch to Pd-PEPPSI-IPr catalyst. The N-Heterocyclic Carbene (NHC) ligand pushes the metal electron density higher, forcing the oxidative addition of the benzylic-Cl bond.

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I use SN1 conditions to bypass steric hindrance? A: Yes, but with caution. The 3-methyl group stabilizes the carbocation via induction (more stable than unsubstituted benzyl), making SN1 faster.

  • Risk:[1][2][3] If your solvent is not nucleophilic enough, you risk Friedel-Crafts dimerization (the carbocation attacking another ring).

  • Fix: Use a "nucleophilic solvent" like Methanol or Ethanol to trap the cation immediately.

Q2: Why is my 3-methylbenzyl Grignard reagent failing to form? A: Benzylic halides are prone to Wurtz coupling (homo-coupling) during Grignard formation. The 3-methyl group doesn't stop this; in fact, it might make the radical intermediate more stable, promoting dimerization.

  • Solution: Use Rieke Magnesium (highly active) at low temperature (-78°C) or switch to a Negishi coupling (Zinc insertion) which is much gentler.

Q3: Is the 3-methyl group an ortho/para or meta director for EAS? A: It is an ortho/para director . However, the "ortho" position between the methyl and the benzylic group is sterically crowded ("the buttress effect").

  • Result: Electrophilic substitution will occur predominantly at the para position (position 6) or the ortho position (position 2) away from the benzylic arm.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Sigma-Aldrich. (2024). Palladium-Catalyzed Cross-Coupling Reaction Guide. MilliporeSigma Technical Library.

  • National Institutes of Health (NIH). (2022). Steric Hindrance in SN2 Reactions: Computational and Kinetic Analysis. PubMed Central.

  • BenchChem. (2025).[4] Reaction Kinetics of Substituted Benzyl Chlorides. Technical Data Repository.

  • Nobel Prize Committee. (2010). The Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings.[5] NobelPrize.org.

Sources

Validation & Comparative

A Guide to the 1H NMR Interpretation of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one and its Isomeric Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose, offering detailed insights into the molecular architecture of organic compounds. This guide provides an in-depth analysis of the 1H NMR spectrum of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one, a substituted piperazinone with potential applications in medicinal chemistry. Piperazinone scaffolds are prevalent in a variety of pharmacologically active molecules, making a thorough understanding of their spectral characteristics essential for synthetic and medicinal chemists.[1]

This guide will not only dissect the predicted 1H NMR spectrum of the title compound but also compare it with its regioisomer, 3-Methyl-1-(4-methylbenzyl)piperazin-2-one, to highlight the subtle yet significant differences that arise from positional isomerism on the benzyl moiety. Such comparisons are crucial for confirming the regioselectivity of synthetic reactions and for building a robust understanding of structure-activity relationships.

Predicted 1H NMR Spectrum of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one

The interpretation of a 1H NMR spectrum involves the analysis of four key features for each signal: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J). Below is a detailed prediction of the 1H NMR spectrum of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one.

Molecular Structure and Proton Labeling:

Predicted 1H NMR Data (in CDCl3, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Ar-CH3~ 2.35s3HThe methyl group on the aromatic ring is a singlet and its chemical shift is in the typical range for benzylic methyl protons.[2]
H-5~ 2.80 - 3.00m2HThese protons are on a carbon adjacent to a nitrogen atom and are expected to appear as a multiplet due to coupling with each other and with H-6 protons.[3]
H-6~ 3.20 - 3.40m2HThese protons are on a carbon between two nitrogen atoms and are deshielded, appearing as a multiplet.[3]
H-3~ 3.50q1HThis methine proton is alpha to a carbonyl group and a nitrogen atom, leading to significant deshielding. It will be split into a quartet by the adjacent methyl group protons.[4][5]
Ar-H~ 7.00 - 7.25m4HThe protons on the meta-substituted benzene ring will appear as a complex multiplet in this region, characteristic of aromatic protons.[4][6]
CH2-benzyl~ 4.60s2HThese benzylic protons are adjacent to a nitrogen atom and are deshielded. Due to the amide nature of the adjacent bond, rotation may be restricted, potentially leading to two distinct doublets (an AB quartet), but a singlet is also possible depending on the rate of rotation at room temperature.[7][8][9]
C3-CH3~ 1.30d3HThis methyl group is attached to a stereocenter and is split into a doublet by the H-3 proton.

Comparative Analysis: 3-Methyl-1-(3-methylbenzyl)piperazin-2-one vs. 3-Methyl-1-(4-methylbenzyl)piperazin-2-one

To illustrate the diagnostic power of 1H NMR in distinguishing between isomers, let's consider the predicted spectrum of the 4-methylbenzyl isomer.

Molecular Structure of the 4-Methylbenzyl Isomer:

Key Spectral Differences:

Feature3-Methyl-1-(3-methylbenzyl)piperazin-2-one3-Methyl-1-(4-methylbenzyl)piperazin-2-one
Aromatic Region (Ar-H) Complex multiplet (~7.00-7.25 ppm)Two distinct doublets (an AA'BB' system, ~7.10-7.20 ppm)
Aromatic Methyl (Ar-CH3) Singlet (~2.35 ppm)Singlet (~2.35 ppm)

The most telling difference lies in the aromatic region of the spectrum. For the 3-methylbenzyl isomer, the four aromatic protons are in different chemical environments, resulting in a complex and often difficult to resolve multiplet. In contrast, the 4-methylbenzyl isomer possesses a plane of symmetry through the benzyl group. This symmetry makes the two protons ortho to the CH2 group chemically equivalent, and the two protons meta to the CH2 group also equivalent. This leads to a much simpler AA'BB' splitting pattern, which typically appears as two distinct doublets. This clear difference in the aromatic region is a definitive diagnostic tool for distinguishing between these two isomers.

Experimental Considerations and Protocol

The predicted spectra above are idealized. In a real-world laboratory setting, several factors can influence the appearance of the 1H NMR spectrum.

Conformational Dynamics: Piperazine rings can undergo chair-to-chair interconversion.[8][9] Furthermore, rotation around the N1-C(O) amide bond can be restricted, leading to the observation of rotamers at room temperature.[8][9] This can result in the broadening of signals or the appearance of more signals than predicted for a single, static conformation. Temperature-dependent NMR studies can be invaluable in such cases to probe these dynamic processes.[3]

Solvent Effects: The choice of solvent can significantly impact chemical shifts. Protic solvents like D2O or CD3OD can lead to the exchange of labile protons (if any were present), causing their signals to disappear. Aromatic solvents like benzene-d6 can induce significant shifts due to anisotropic effects. The data presented here assumes a non-polar, aprotic solvent like CDCl3.

Standard Operating Procedure for 1H NMR Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid 3-Methyl-1-(3-methylbenzyl)piperazin-2-one into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial. CDCl3 is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If the sample is not fully soluble, gentle warming or sonication may be employed.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure there are no solid particles in the solution.

  • Internal Standard (Optional but Recommended): For precise quantification, a known amount of an internal standard such as tetramethylsilane (TMS) can be added. TMS is chemically inert and its protons resonate at 0.00 ppm, providing a convenient reference.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Data Acquisition: Set up the 1H NMR experiment using standard acquisition parameters. This typically includes setting the appropriate spectral width, number of scans, and relaxation delay. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing: After data acquisition, perform a Fourier transform, phase correction, and baseline correction on the resulting Free Induction Decay (FID) to obtain the final spectrum. Calibrate the chemical shift scale by setting the residual CHCl3 peak to 7.26 ppm or the TMS peak to 0.00 ppm.

Conclusion

The 1H NMR spectrum provides a powerful and nuanced fingerprint of a molecule's structure. For 3-Methyl-1-(3-methylbenzyl)piperazin-2-one, a detailed analysis of the predicted chemical shifts, multiplicities, and integrations allows for the unambiguous assignment of all protons in the molecule. Furthermore, a comparative analysis with its 4-methylbenzyl isomer demonstrates how subtle changes in molecular structure manifest as distinct and readily identifiable differences in the NMR spectrum, particularly in the aromatic region. By following a rigorous experimental protocol, researchers can acquire high-quality 1H NMR data to confidently confirm the identity and purity of their synthesized compounds, a critical step in the advancement of drug discovery and development programs.

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • In 1H NMR, the chemical shifts for protons α to a carbonyl group. Brainly.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH.
  • 1-Benzylpiperazine(2759-28-6) 1H NMR spectrum. ChemicalBook.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • 1H NMR Spectroscopy.
  • Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
  • (R)-3-Methylpiperazin-2-one|CAS 922178-61-8. Benchchem.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.

Sources

Comparative Mass Spectrometry Guide: Fragmentation Dynamics of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Scope

This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one (hereafter referred to as 3,3-MBP-one ). As a structural hybrid comprising a piperazin-2-one core and a substituted benzyl moiety, this compound represents a critical scaffold in the analysis of synthetic impurities and novel psychoactive substance (NPS) metabolites.

This guide compares 3,3-MBP-one against two structurally significant alternatives to evaluate spectral specificity and ionization behavior:

  • 1-(3-Methylbenzyl)piperazine (3-MBP): The reduced analog lacking the carbonyl group.

  • Generic Piperazin-2-one Scaffolds: To illustrate the impact of the benzyl substituent on ring stability.

Key Findings Matrix
Feature3,3-MBP-one (Target)3-MBP (Alternative 1)Performance Implication
Precursor Ion [M+H]⁺ m/z 217.13m/z 191.15Distinct mass shift (+26 Da) allows easy MS1 discrimination.
Base Peak (ESI) m/z 105.07 (Benzyl cation)m/z 105.07 (Benzyl cation)High Risk: Both share the dominant benzyl fragment; MS/MS specificity relies on minor ring fragments.
Ring Fragmentation CO loss (-28 Da)Retro-Diels-Alder (RDA)The lactam carbonyl in 3,3-MBP-one introduces a unique neutral loss channel absent in 3-MBP.
Polarity/Retention Moderate (Amide functionality)High (Secondary amine)3,3-MBP-one elutes earlier in Reverse Phase (C18), improving throughput.

Structural Analysis & Mechanistic Grounding

Understanding the fragmentation requires a clear view of the labile bonds within the molecule. The fragmentation is driven by the stability of the resulting carbocations and the relief of ring strain.

The Molecule[1][2][3]
  • Chemical Formula: C₁₃H₁₆N₂O

  • Exact Mass: 216.1263 Da

  • Protonated Precursor [M+H]⁺: 217.1335 Da

Fragmentation Mechanics (Expert Insight)

In Electrospray Ionization (ESI), the protonation site dictates the fragmentation pathway. For 3,3-MBP-one , protonation occurs preferentially at the N4 amine (secondary amine) or the amide oxygen . However, charge migration to the benzylic position is the thermodynamic driver for the primary cleavage event.

  • Pathway A (Dominant): N-Benzylic Cleavage The bond between the N1 nitrogen and the benzylic carbon is the "weakest link" under CID (Collision-Induced Dissociation) conditions. Heterolytic cleavage generates a stable 3-methylbenzyl cation (m/z 105) and a neutral 3-methylpiperazin-2-one.

  • Pathway B (Diagnostic): Lactam Ring Opening Unlike standard piperazines, the piperazin-2-one ring undergoes a characteristic loss of Carbon Monoxide (CO, 28 Da). This is a high-energy pathway usually observed at higher collision energies (>30 eV).

Visualization of Fragmentation Pathways[2][4][5][6]

The following diagram illustrates the competitive fragmentation pathways for 3,3-MBP-one .

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 217.13 (Protonated 3,3-MBP-one) TransitionA Inductive Cleavage (N1-Benzylic Bond) Precursor->TransitionA TransitionB Ring Contraction (CO Elimination) Precursor->TransitionB Frag105 Fragment: m/z 105.07 (3-Methylbenzyl Cation) BASE PEAK TransitionA->Frag105 Dominant Pathway NeutralA Neutral Loss: 3-Methylpiperazin-2-one (112 Da) TransitionA->NeutralA TransitionC Tropylium Rearrangement Frag105->TransitionC Frag189 Fragment: m/z 189.14 [M+H - CO]+ TransitionB->Frag189 Diagnostic for Lactam Frag91 Fragment: m/z 91.05 (Tropylium Ion) [C7H7]+ TransitionC->Frag91 - CH2

Figure 1: Competitive fragmentation pathways of 3,3-MBP-one under ESI-CID conditions. The red path indicates the most abundant transition.

Experimental Protocol: Differentiating Isomers

A critical challenge in analyzing substituted benzyl-piperazinones is distinguishing regioisomers (e.g., 2-methylbenzyl vs. 3-methylbenzyl). The following protocol utilizes Energy-Resolved Mass Spectrometry (ER-MS) to achieve separation based on bond stability differences.

Materials & Setup
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF MS.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Step-by-Step Workflow
  • Precursor Selection: Set Q1 to select m/z 217.1 ± 0.5 Da.

  • Collision Energy Ramp:

    • Inject sample.

    • Ramp Collision Energy (CE) from 5 eV to 50 eV in 5 eV increments.

  • Data Acquisition: Monitor the intensity ratio of the survivor ion (m/z 217) vs. the base fragment (m/z 105).

  • Survival Yield Analysis:

    • Plot ln(Intensity_Precursor / Intensity_Total) vs. CE.

    • Logic: Ortho-substituted isomers (2-methylbenzyl) typically exhibit lower stability (steeper slope) due to steric hindrance destabilizing the N-benzyl bond compared to the meta-isomer (3,3-MBP-one).

Validation Logic (Trustworthiness)

This protocol is self-validating . If the retention time shifts significantly between samples while the fragmentation ratio remains identical, you are likely observing a positional isomer on the piperazine ring rather than the benzyl ring. If the fragmentation energy curve shifts, the variation is likely on the benzyl ring (electronic effects).

Comparative Data Analysis

The following table contrasts the theoretical fragmentation spectrum of 3,3-MBP-one with its reduced analog, 1-(3-methylbenzyl)piperazine .

m/z ValueIon IdentityRelative Abundance (3,3-MBP-one)Relative Abundance (3-MBP)Notes
217 [M+H]⁺100% (at 5 eV)0%Precursor for Target.
191 [M+H]⁺0%100% (at 5 eV)Precursor for Alternative.
189 [M+H - CO]⁺5-10% 0% Key Diagnostic: Specific to piperazin-2-one.
105 [C₈H₉]⁺100% (Base Peak) 100% (Base Peak) Non-specific; common to both.
113 [Ring+H]⁺15-20%N/AProtonated 3-methylpiperazin-2-one.
87 [Ring+H]⁺N/A20-30%Protonated piperazine ring.
91 [C₇H₇]⁺40-50%40-50%Tropylium ion (secondary fragment of 105).
Interpretation
  • Specificity Gap: Relying solely on the m/z 105 peak is insufficient for identification, as it is shared across all methylbenzyl-piperazine derivatives.

  • Diagnostic Marker: The presence of m/z 189 (loss of 28 Da) is the definitive confirmation of the piperazin-2-one scaffold.

Analytical Workflow Diagram

This diagram outlines the decision tree for identifying 3,3-MBP-one in a complex mixture.

IdentificationWorkflow Sample Unknown Sample (LC-MS/MS) Q1Scan Q1 Scan Target: m/z 217 Sample->Q1Scan Check105 MS2 Spectrum Base Peak = 105? Q1Scan->Check105 Check189 Check Minor Ions Exists m/z 189 (-CO)? Check105->Check189 Yes ResultAlt Suspect: Non-Piperazinone Analog Check105->ResultAlt No ResultPos CONFIRMED: 3,3-MBP-one Check189->ResultPos Yes (Diagnostic) ResultNeg Likely Isomer: (e.g., 3-methyl-1-(4-methylbenzyl)...) Check189->ResultNeg No

Figure 2: Logic flow for the positive identification of 3,3-MBP-one, distinguishing it from isomers and analogs.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 110-85-0, Piperazine (Fragmentation data)." PubChem. Accessed October 2023. [Link]

  • Abdel-Hay, K. M., et al. "Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones." Journal of Chromatographic Science, vol. 53, no.[1] 7, 2015, pp. 1066-1077.[1] [Link]

  • NIST Mass Spectrometry Data Center. "Piperazine Mass Spectrum (Electron Ionization)." NIST Chemistry WebBook. Accessed October 2023. [Link]

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns: Amides and Amines." Chemistry LibreTexts. Accessed October 2023. [Link]

Sources

Guide to Validating Purity of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Verdict

For the validation of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one (MW: 218.30 g/mol ), LC-MS (Liquid Chromatography-Mass Spectrometry) is the superior analytical standard compared to HPLC-UV and qNMR for routine purity profiling and trace impurity detection.

While HPLC-UV remains the workhorse for bulk assay due to cost-efficiency, it fails to detect non-chromophoric synthetic byproducts common in piperazinone cyclization. qNMR offers absolute purity without reference standards but lacks the sensitivity required for detecting impurities <0.1% (ICH threshold).

Recommendation: Implement LC-MS/MS (or Q-TOF) for the validation phase to establish specificity and LOD/LOQ, then transfer to a high-sensitivity HPLC-UV method (210–220 nm) for routine QC only after peak purity is confirmed by MS.

Part 1: Strategic Analysis & Comparison

The Molecule: 3-Methyl-1-(3-methylbenzyl)piperazin-2-one
  • Core Structure: Piperazin-2-one scaffold.

  • Critical Features:

    • Chiral Center at C3: Potential for enantiomeric impurities (R vs S).

    • Secondary Amine (N4): Highly basic; susceptible to tailing on silica columns.

    • Chromophore: The 3-methylbenzyl group provides weak UV absorbance (λmax ~260 nm), but the piperazinone ring itself is UV-transparent above 210 nm.

Comparative Matrix: LC-MS vs. Alternatives
FeatureLC-MS (Recommended) HPLC-UV (Standard) qNMR (Orthogonal)
Specificity High. Distinguishes co-eluting peaks by Mass-to-Charge (m/z) ratio.Moderate. Relies solely on Retention Time (RT). "Blind" to co-eluting impurities.High. Distinct proton signals, but overlap is common in complex mixtures.
Sensitivity (LOD) Excellent (ng/mL). Ideal for genotoxic impurities or trace catalysts.Good (µg/mL). Limited by the extinction coefficient of the benzyl group.Low (mg/mL). Requires significant sample mass; not for trace analysis.
Linearity Good. (Requires stable isotope internal standards for best results).Excellent. robust linear dynamic range.Excellent. Directly proportional to molar concentration.
Throughput High. Rapid gradients (<5 min).High. Low. Long acquisition times for high S/N ratio.
Analytical Decision Workflow

The following diagram illustrates when to deploy LC-MS versus HPLC-UV based on the specific impurity profile risks of piperazinone synthesis.

AnalyticalDecisionMatrix Start Start: Purity Assessment of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one CheckChromophore Does the impurity profile contain non-UV absorbing precursors? Start->CheckChromophore HPLC Method A: HPLC-UV (Routine QC) CheckChromophore->HPLC No (Strong Chromophores) LCMS Method B: LC-MS (Q-TOF/Triple Quad) (Validation & Trace Analysis) CheckChromophore->LCMS Yes (Weak/No UV) CheckIsomers Are Regio/Stereo-Isomers present? CheckIsomers->LCMS No (Achiral Impurities) ChiralLC Method C: Chiral LC-MS (Enantiomeric Purity) CheckIsomers->ChiralLC Yes (Enantiomers) HPLC->CheckIsomers LCMS->CheckIsomers Confirm Structural Purity

Figure 1: Analytical Decision Matrix for selecting the appropriate validation technique.

Part 2: Technical Deep Dive – The LC-MS Protocol

To validate the purity of this basic heterocycle, we must overcome two challenges: amine tailing and poor ionization in non-acidic media.

Experimental Conditions (Method 101-MS)
  • Instrument: Agilent 6400 Series Triple Quad or Waters Xevo Q-TOF.

  • Column: Waters XBridge BEH C18 XP (2.5 µm, 2.1 x 100 mm).

    • Rationale: The BEH (Ethylene Bridged Hybrid) particle resists high pH, but we will use low pH. The C18 provides hydrophobic retention for the benzyl group.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Milli-Q).

    • B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

    • Rationale: Formic acid ensures protonation of the N4 nitrogen (

      
      ), ensuring sharp peaks and high ionization efficiency (
      
      
      
      ).
  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 6.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI+ (Electrospray Ionization, Positive Mode).

    • Target Ion: m/z 219.15

      
      .
      
    • Fragment Ions (for MRM): 219.15

      
       105.05 (Methylbenzyl cation), 219.15 
      
      
      
      113.10 (Piperazinone ring fragment).
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL (for purity), 1.0 µg/mL (for sensitivity check).

  • Filtration: 0.22 µm PTFE filter (Avoid Nylon, which can bind basic amines).

Part 3: Validation Framework (ICH Q2(R1))

This section details the specific validation parameters required to prove the method is "fit for purpose."

A. Specificity (Stress Testing)

You must demonstrate that the method can separate the analyte from degradation products.

  • Protocol: Subject the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3% H2O2) stress for 24 hours.

  • Acceptance Criteria: Peak purity index (using Diode Array or MS spectral homogeneity) > 99.0%. No interference at the retention time of the main peak.

B. Linearity[1][2]
  • Range: 0.1% to 120% of target concentration.

  • Protocol: Prepare 5 concentration levels (e.g., 0.5, 5, 50, 250, 500 µg/mL).

  • Data Output: Plot Area vs. Concentration.

  • Acceptance:

    
    .
    
C. Accuracy (Recovery)

Since a certified reference material (CRM) might not exist for this specific intermediate, use "Spike Recovery."

  • Protocol: Spike a known amount of the pure synthesized compound into a "placebo" matrix (or solvent) at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

D. Precision (Repeatability)
  • Protocol: 6 injections of the standard at 100% concentration.

  • Acceptance: RSD (Relative Standard Deviation)

    
     2.0% for HPLC-UV; 
    
    
    
    5.0% is often acceptable for LC-MS depending on the ionization stability.

Part 4: Data Presentation & Visualization

Validation Results Summary (Simulated Data)
ParameterTest ConditionResultAcceptance CriteriaStatus
Specificity Retention Time (RT)4.23 minNo interferencePASS
Linearity 0.5 – 500 µg/mL


PASS
LOD S/N ratio = 3:10.05 ng/mLN/AInfo
LOQ S/N ratio = 10:10.15 ng/mL

0.05% of target
PASS
Accuracy Spike Recovery (n=9)99.8%98.0 – 102.0%PASS
Precision Repeatability (n=6)1.2% RSD

2.0%
PASS
Validation Workflow Diagram

The following Graphviz diagram outlines the logical flow of the validation experiment, ensuring no step is missed.

ValidationWorkflow Prep 1. Sample Preparation (0.5 mg/mL in 50:50 ACN:H2O) SystemSuit 2. System Suitability (Tailing < 1.5, Plates > 2000) Prep->SystemSuit SystemSuit->Prep Fail (Re-prep) Specificity 3. Specificity (Stress Degradation) SystemSuit->Specificity Pass Linearity 4. Linearity & Range (5 Levels) Specificity->Linearity Accuracy 5. Accuracy & Precision (Spike Recovery) Linearity->Accuracy Report 6. Final Validation Report (ICH Q2 Standard) Accuracy->Report

Figure 2: Step-by-step Validation Workflow according to ICH Q2(R1) guidelines.

Part 5: Troubleshooting & Expert Tips

  • Ghost Peaks: If you see peaks at

    
     219 in the blank, check for carryover. The basic amine sticks to stainless steel. Solution:  Use a needle wash of 90% Acetonitrile / 10% Water / 0.1% Formic Acid.
    
  • Split Peaks: Indicates pH mismatch. Ensure the sample diluent matches the initial mobile phase conditions (5% ACN / 0.1% FA).

  • Isomer Separation: If the 2-methylbenzyl isomer is a suspected impurity, a standard C18 may not separate it from the 3-methylbenzyl target. Solution: Switch to a Phenyl-Hexyl column , which offers

    
     selectivity differences based on the substitution pattern of the aromatic ring.
    

References

  • International Conference on Harmonisation (ICH). (2005).[1][2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Holzgrabe, U., et al. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[4][5][6][7] Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Waters Corporation. (2021). Method Development Guide for LC-MS. [Link]

Sources

A Comparative Guide to the Biological Potential of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the piperazine scaffold is a cornerstone, recognized for its presence in a multitude of clinically significant drugs and its capacity for diverse pharmacological activities.[1][2][3] This guide delves into a comparative analysis of the potential biological activity of a specific, yet lesser-studied derivative, 3-Methyl-1-(3-methylbenzyl)piperazin-2-one, by examining the experimentally determined activities of its structural analogs. For researchers and drug development professionals, this analysis aims to provide a predictive framework for investigating this compound and to highlight the rich therapeutic potential of the broader piperazin-2-one class.

While direct experimental data for 3-Methyl-1-(3-methylbenzyl)piperazin-2-one is not extensively available in public literature, its structural motifs—a methylated piperazin-2-one core and a methylbenzyl substituent—suggest a predisposition towards several key biological activities. This guide will explore these potential activities by comparing them with well-documented analogs, focusing on cytotoxic, antimicrobial, and central nervous system (CNS) applications.

The Piperazin-2-one Core: A Privileged Scaffold

The piperazin-2-one moiety is a six-membered heterocyclic ring containing two nitrogen atoms, one of which is part of an amide group. This structure offers a unique combination of rigidity and hydrogen bonding capabilities, making it an attractive scaffold for designing molecules that can interact with biological targets with high affinity and specificity.[1] The versatility of this core allows for substitutions at various positions, leading to a wide array of derivatives with distinct pharmacological profiles.[4][5]

Visualizing the Core Structure and Its Analogs

cluster_0 Core Structure cluster_1 Structural Analogs Target 3-Methyl-1-(3-methylbenzyl)piperazin-2-one Analog1 Piperazin-2-one Derivatives (e.g., Cytotoxic Agents) Target->Analog1 Potential Cytotoxicity Analog2 Piperazine Derivatives (e.g., Antimicrobial Agents) Target->Analog2 Potential Antimicrobial Activity Analog3 Piperidine Analgesics (e.g., Opioid Receptor Modulators) Target->Analog3 Potential CNS Activity Analog4 Piperazine-2-carboxylic Acid Derivatives (e.g., Anti-Alzheimer's Agents) Target->Analog4 Potential Neuroprotective Activity

Caption: Structural relationship between the target compound and its analogs.

Comparative Analysis of Biological Activities

Cytotoxic Activity: A Potential Anticancer Agent?

A significant body of research points to the potent cytotoxic activity of piperazin-2-one derivatives against various cancer cell lines.[4][6] The mechanism often involves the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation.

Supporting Experimental Data:

A study on novel piperazinone derivatives demonstrated significant cytotoxic effects. For instance, certain derivatives with guanidine substituents showed higher potency against cancer cell lines than the standard chemotherapeutic drug, doxorubicin.[4] This suggests that the electron density of substituent groups plays a crucial role in their cytotoxic activity.[4]

Analog Cancer Cell Line Activity Reference
Piperazinone with guanidine substituent (7g)HT-29 (Colon), A549 (Lung)Higher potency than doxorubicin[4]
N-methyl piperazine derivativesA-549 (Lung), HCT-116 (Colon), MIAPaCa-2 (Pancreatic)Promising cytotoxicity, potential EGFR inhibition[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (and a vehicle control) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

A Seed Cancer Cells B Treat with Compound A->B C Add MTT Reagent B->C D Incubate (Formazan Formation) C->D E Add Solubilizing Agent D->E F Measure Absorbance E->F G Determine Cell Viability F->G

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial and Antifungal Activity

Piperazine derivatives are well-established as potent antimicrobial and antifungal agents.[7][8][9] Their mechanism of action can vary, from disrupting cell wall synthesis to inhibiting essential enzymes.

Supporting Experimental Data:

Numerous studies have synthesized and screened piperazine derivatives for their activity against a range of bacterial and fungal strains. For example, certain synthesized piperazine derivatives have shown significant activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.[7] Another study reported that some disubstituted piperazines were more potent than ampicillin against methicillin-resistant S. aureus (MRSA).[8]

Analog Class Microorganism Activity Reference
Substituted Piperazine DerivativesS. aureus, P. aeruginosa, E. coli, C. albicansSignificant antimicrobial and antifungal properties[7]
Disubstituted PiperazinesMethicillin-resistant S. aureus (MRSA)More potent than ampicillin[8]
3-(4-Arylpiperazin-1-yl)cinnolinesC. albicansGood antifungal activity[9]

Experimental Protocol: Agar Disc Diffusion Method

This method is widely used to test the antimicrobial susceptibility of bacteria.

  • Prepare Inoculum: Prepare a standardized suspension of the test bacterium.

  • Inoculate Agar Plate: Evenly spread the bacterial inoculum over the surface of an agar plate.

  • Apply Discs: Place sterile paper discs impregnated with the test compound (at a known concentration) onto the agar surface.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • Measure Zone of Inhibition: Measure the diameter of the clear zone around the disc where bacterial growth is inhibited. A larger zone indicates greater antimicrobial activity.

Central Nervous System (CNS) Activity

The piperazine nucleus is a common feature in many CNS-active drugs, including antipsychotics, antidepressants, and analgesics.[5] This is attributed to its ability to interact with various neurotransmitter receptors. While direct analgesic data for piperazin-2-ones is less common, related piperidine structures show potent analgesic effects.[10] Furthermore, piperazine-2-carboxylic acid derivatives have been investigated as potential anti-Alzheimer's agents by targeting cholinesterases.

Supporting Experimental Data:

A series of 3-methyl-1,4-disubstituted-piperidine analgesics demonstrated potent opioid receptor activity, with some compounds being significantly more potent than morphine and fentanyl.[10] In a different therapeutic area, certain 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives showed promising inhibitory activity against butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease, with activity superior to the reference drug donepezil.

Analog Class Target Activity Reference
3-Methyl-4-(N-phenyl amido)piperidinesOpioid ReceptorsPotent analgesic activity[10]
1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acidButyrylcholinesterase (BChE)Potent and selective inhibition

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is used to measure acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity.

  • Prepare Reagents: Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (DTNB).

  • Incubate with Inhibitor: Pre-incubate the enzyme with the test compound (potential inhibitor) for a specific period.

  • Initiate Reaction: Add the substrate to start the enzymatic reaction, which produces thiocholine.

  • Colorimetric Reaction: Thiocholine reacts with DTNB to produce a yellow-colored product.

  • Measure Absorbance: Continuously measure the change in absorbance at 412 nm. The rate of color change is proportional to the enzyme activity. A decrease in the rate indicates inhibition.

Future Directions and Conclusion

The comparative analysis of analogs strongly suggests that 3-Methyl-1-(3-methylbenzyl)piperazin-2-one is a promising candidate for biological investigation. Its structural features align with those of compounds exhibiting significant cytotoxic, antimicrobial, and CNS activities.

Future research should focus on the synthesis and in-vitro screening of this compound against a panel of cancer cell lines, pathogenic microbes, and relevant CNS targets. The experimental protocols outlined in this guide provide a solid foundation for such investigations. Structure-activity relationship (SAR) studies, exploring variations in the methyl and benzyl substituents, will be crucial for optimizing potency and selectivity.

References

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. National Center for Biotechnology Information. [Link]

  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. National Center for Biotechnology Information. [Link]

  • PIPERAZINES. Ataman Kimya. [Link]

  • Piperazine. Wikipedia. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed. [Link]

  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ResearchGate. [Link]

  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. ScienceDirect. [Link]

  • Synthesis and Pharmacological Evaluation in Mice of New Non-Classical Antinociceptive Agents, 5-(4-Arylpiperazin-1-Yl)-4-Benzyl-1,2-Oxazin-6-Ones. Amanote Research. [Link]

  • synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds. ResearchGate. [Link]

  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Synthesis, characterization and biological activities of 3-methylbenzyl 2-(6-methyl pyridin-2-ylmethylene)hydrazine carbodithioate and its transition metal complexes. UPM Institutional Repository. [Link]

  • PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES. Semantic Scholar. [Link]

  • PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). [Link]

  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed. [Link]

  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link]

  • Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine. Biosciences Biotechnology Research Asia. [Link]

  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Assiut University. [Link]

Sources

A Comparative Guide to the Solid-State Analysis of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one Crystals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical techniques for the structural characterization of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one, a novel piperazine derivative. As piperazine scaffolds are pivotal pharmacophores in modern drug development, a thorough understanding of their three-dimensional structure is non-negotiable for predicting biological activity, optimizing physicochemical properties, and securing intellectual property.[1][2][3] This document moves beyond mere protocol recitation to explain the causality behind experimental choices, empowering researchers to select the most appropriate analytical strategy for their objectives. We will focus on Single-Crystal X-ray Diffraction (SCXRD) as the definitive method for structural elucidation and compare its outputs and applications with those of complementary techniques.[4][5]

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

For any new crystalline active pharmaceutical ingredient (API), the unambiguous determination of its molecular structure is paramount. While various techniques provide pieces of the puzzle, only SCXRD delivers a complete, high-resolution, three-dimensional picture of the atomic arrangement in the solid state.[6][7] This technique is foundational, providing irrefutable evidence of bond connectivity, stereochemistry, and the subtle intermolecular interactions that govern crystal packing and, consequently, material properties like solubility and stability.

The Unambiguous Power of SCXRD

SCXRD works on the principle of Bragg's Law, where a beam of X-rays is diffracted by the ordered lattice of atoms within a single crystal.[8] By measuring the angles and intensities of these diffracted beams, we can compute an electron density map of the unit cell and from it, build a precise model of the molecule.[6]

The key information exclusively provided by SCXRD includes:

  • Precise Atomic Coordinates: The exact (x, y, z) position of every atom in the asymmetric unit.

  • Molecular Geometry: Definitive bond lengths, bond angles, and torsion angles.

  • Absolute Stereochemistry: Unambiguous assignment of chiral centers.

  • Crystal Packing and Intermolecular Interactions: A clear view of how molecules arrange themselves and interact via hydrogen bonds, van der Waals forces, or π-π stacking.[9]

A Representative Analysis of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one

As of this writing, the crystal structure of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one has not been deposited in public databases. Therefore, we present a realistic, representative dataset based on published structures of similar piperazin-2-one derivatives to illustrate the expected outcomes.[1][10]

Table 1: Representative Crystallographic Data for 3-Methyl-1-(3-methylbenzyl)piperazin-2-one

ParameterValueSignificance
Chemical FormulaC₁₃H₁₈N₂OConfirms the elemental composition of the crystal.
Formula Weight218.30 g/mol Consistent with mass spectrometry data.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cProvides detailed symmetry information, indicating a centrosymmetric packing arrangement.[9]
a, b, c (Å)a = 10.5(1), b = 8.5(1), c = 13.0(2)The dimensions of the unit cell.
α, β, γ (°)α = 90, β = 105.1(2), γ = 90The angles of the unit cell.
Volume (ų)1112(3)The volume of a single unit cell.
Z4Number of molecules per unit cell.
Calculated Density (g/cm³)1.303A key physical property of the crystalline form.
R-factor (R₁)0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[4]
Experimental Protocol: A Self-Validating Workflow

The path from a synthesized powder to a refined crystal structure is a systematic process where each step validates the next.

SCXRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd X-ray Diffraction Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystal_Growth Crystal Growth (Slow Evaporation) Purification->Crystal_Growth Crystal_Selection Microscopic Selection Crystal_Growth->Crystal_Selection Mounting Crystal Mounting Crystal_Selection->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation (CIF Check) Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure & Data Technique_Decision Start What is my research question? q1 Do I need the definitive 3D structure and absolute stereochemistry? Start->q1 q2 Is my compound the correct molecular structure? Start->q2 q3 Is this the same crystalline phase as my reference batch? Start->q3 ans_scxrd Use Single-Crystal XRD q1->ans_scxrd Yes ans_nmr Use NMR & Mass Spec q2->ans_nmr Yes ans_pxrd Use Powder XRD q3->ans_pxrd Yes

Caption: Decision tree for selecting the appropriate analytical technique.

Part 3: An Integrated Characterization Strategy

The most robust understanding of a new chemical entity comes from an integrated approach where techniques are used in a logical sequence to build a complete profile of the material.

Proposed Workflow for a Novel Crystalline Compound

This workflow ensures that each analytical step is built upon a solid foundation of data, providing a self-validating path from synthesis to full structural elucidation.

Integrated_Workflow cluster_1 Step 1: Identity & Purity cluster_2 Step 2: Solid-State Screening cluster_3 Step 3: Definitive Structure cluster_4 Step 4: Final Data Correlation NMR_MS Confirm Molecular Structure (NMR, Mass Spec) HPLC Assess Chemical Purity (HPLC) NMR_MS->HPLC Crystallization Crystallization Screening HPLC->Crystallization PXRD Generate PXRD Fingerprint (Phase ID) Crystallization->PXRD DSC_TGA Thermal Analysis (DSC, TGA) PXRD->DSC_TGA SCXRD Single-Crystal XRD Analysis PXRD->SCXRD Correlation Correlate PXRD pattern with calculated pattern from SCXRD SCXRD->Correlation Final_Report Comprehensive Characterization Report Correlation->Final_Report

Caption: An integrated workflow for comprehensive solid-state characterization.

  • Identity and Purity Confirmation: Before any solid-state analysis, confirm the covalent structure and purity of the bulk material using NMR, Mass Spectrometry, and HPLC. [11]There is no value in characterizing the solid state of an impure or incorrect molecule.

  • Solid-State Screening: Perform crystallization screens to find conditions that yield solid material. Analyze the resulting bulk powder by PXRD to generate a reference pattern for that crystalline phase. Thermal analysis (DSC) can identify melting points and phase transitions.

  • Definitive Structure Elucidation: From a successful crystallization experiment, select a suitable single crystal for SCXRD analysis to determine the definitive 3D structure.

  • Data Correlation: A critical validation step is to computationally generate a powder pattern from the solved single-crystal structure and compare it to the experimental PXRD pattern from Step 2. A perfect match confirms that the single crystal is representative of the bulk powder.

By following this integrated strategy, researchers can build a comprehensive and defensible data package for any novel crystalline material, laying a solid foundation for further development.

References

  • Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Available from: [Link]

  • Stauch, T. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. Available from: [Link]

  • Jotani, M. M., et al. (2015). Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. National Center for Biotechnology Information. Available from: [Link]

  • Główka, F. K., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. National Center for Biotechnology Information. Available from: [Link]

  • Nikolay G. (2016, February 3). How do organic compounds single crystal X rays diffraction work? ResearchGate. Available from: [Link]

  • Haque, E. (2020, October 15). A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. Preprints.org. Available from: [Link]

  • Perles, J. (Ed.). (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. Available from: [Link]

  • Unknown Author. (n.d.). Crystal structure analysis. Slideshare. Available from: [Link]

  • Widdifield, C. M., & Bryce, D. L. (2019). Resolving alternative organic crystal structures using density functional theory and NMR chemical shifts. Royal Society of Chemistry. Available from: [Link]

  • Rutgers Physics Department. (n.d.). Diffraction Techniques for Crystal Structure Analysis. Available from: [Link]

  • Journal of New Developments in Chemistry. (n.d.). Crystallographic Techniques. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Available from: [Link]

  • IUCr Journals. (2022, February 15). Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts. Available from: [Link]

  • ACS Publications. (2019, May 13). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. Available from: [Link]

  • Laturwale, S. K. J. S., et al. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research. Available from: [Link]

Sources

High-Resolution IR Spectroscopy of Piperazin-2-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

Piperazin-2-one (2-oxopiperazine) scaffolds are critical pharmacophores in peptidomimetics, serving as conformationally constrained surrogates for peptide bonds. Unlike simple acyclic amides, the 6-membered lactam ring imposes specific geometric constraints that alter the vibrational modes of the carbonyl group.

This guide provides an authoritative analysis of the infrared (IR) spectral signature of the piperazin-2-one carbonyl group. It moves beyond basic textbook definitions to offer a comparative analysis against structural alternatives, supported by mechanistic causality and field-proven experimental protocols.

Mechanistic Basis: The Vibrational Signature

The diagnostic "fingerprint" of piperazin-2-one derivatives lies in the Carbonyl Stretching Vibration (


).[1] In 6-membered lactams, this vibration is governed by a delicate balance between resonance delocalization  (which lowers frequency) and ring strain  (which raises frequency).
The "Goldilocks" Zone of 6-Membered Rings
  • Acyclic Amides: High resonance character, low bond order, lower frequency (

    
    ).
    
  • 5-Membered Lactams (

    
    -lactams):  High ring strain forces 
    
    
    
    hybridization character, shortening the C=O bond, raising frequency (
    
    
    ).
  • Piperazin-2-ones (

    
    -lactams):  The 6-membered ring is virtually strain-free (similar to cyclohexane chair). The C=O stretch typically falls in the 
    
    
    
    range, making it distinct from its strained counterparts.

Comparative Analysis: Benchmarking Performance

The following data synthesizes experimental values to distinguish piperazin-2-one derivatives from common structural analogs.

Table 1: Impact of Ring Size & Strain on Carbonyl Frequency

Objective: Differentiate piperazin-2-one from other lactam scaffolds.

Scaffold TypeRing SizeStrain LevelTypical

(Solution)
Diagnostic Shift
Piperazin-2-one 6 Neutral 1665 -- 1685 cm⁻¹ Baseline
Pyrrolidin-2-one (

-lactam)
5High1690 -- 1715 cm⁻¹+25 cm⁻¹ (Blue Shift)
Azetidin-2-one (

-lactam)
4Severe1745 -- 1760 cm⁻¹+80 cm⁻¹ (Blue Shift)
Acyclic Secondary AmideN/ANone1650 -- 1670 cm⁻¹-15 cm⁻¹ (Red Shift)
Table 2: Substituent Effects on Piperazin-2-one Carbonyl

Objective: Interpret shifts caused by chemical modification at N1 and N4 positions.

Substitution PatternElectronic EffectObserved

Mechanistic Cause
Unsubstituted (N1-H) H-Bond Donor1640 -- 1660 cm⁻¹ (Solid)Intermolecular H-bonding weakens C=O bond order (Red Shift).
N1-Alkyl (e.g., Methyl) Inductive (+I)1665 -- 1675 cm⁻¹Loss of H-bonding; +I effect slightly weakens C=O bond.
N1-Aryl (e.g., Phenyl) Resonance (-R)1675 -- 1690 cm⁻¹Lone pair delocalization into phenyl ring competes with C=O resonance, increasing C=O double bond character.
N4-Acyl (e.g., Acetyl) Electron Withdrawing1660 -- 1670 cm⁻¹Remote withdrawal; N4-C=O (exocyclic) appears as a second peak ~1650 cm⁻¹.
Table 3: Phase Dependence (Critical for Validation)

Objective: Distinguish intrinsic molecular vibrations from intermolecular artifacts.

StateCondition

Peak Profile
Interpretation
Solid (KBr/ATR) CondensedBroad, 1640 -- 1660 cm⁻¹Extensive H-bonding networks (dimers/polymers).
Conc. Solution >0.1 M in CHCl₃MixedEquilibrium between monomer and dimer.
Dilute Solution <0.005 M in CCl₄Sharp, 1670 -- 1680 cm⁻¹True Monomeric Frequency. Free from H-bond interference.

Experimental Protocol: The Self-Validating Workflow

To ensure data integrity, researchers must validate that the observed peak corresponds to the monomeric species, especially when assessing electronic substituent effects.

Protocol: Isolation of the Monomeric Carbonyl Stretch

Reagents: Spectroscopic grade Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM). Note: CCl₄ is preferred for optical transparency in the carbonyl region.

Step-by-Step Methodology:

  • Baseline Correction: Purge the sample chamber with dry nitrogen for 5 minutes to eliminate atmospheric water vapor (

    
     interference). Collect a background spectrum of the pure solvent.
    
  • Stock Preparation: Prepare a 0.1 M stock solution of the piperazin-2-one derivative.

  • Dilution Series (The Validation Step):

    • Prepare dilutions at 0.05 M, 0.01 M, and 0.001 M.

    • Acquire spectra for each concentration.

  • Analysis:

    • Observe the carbonyl region (

      
      ).[1]
      
    • Pass Criteria: As concentration decreases, the broad lower-frequency peak (H-bonded) should diminish, and a sharp higher-frequency peak (Monomer) should grow.

    • Fail Criteria: If peak position remains static but intensity drops linearly, the species is not aggregating (or is fully aggregated).

  • Data Reporting: Report the wavenumber of the 0.001 M (infinite dilution) spectrum for structural characterization.

Visualization: Spectral Acquisition & Analysis Workflow

The following diagram illustrates the decision logic for interpreting piperazin-2-one spectra, ensuring differentiation between N-substituents and ring artifacts.

Piperazinone_Workflow Start Start: Acquire IR Spectrum PhaseCheck Is sample Solid or Solution? Start->PhaseCheck SolidPath Solid State (KBr/ATR) PhaseCheck->SolidPath Solid SolnPath Dilute Solution (<0.005M) PhaseCheck->SolnPath Solution AnalyzeSolid Analyze Region 1640-1660 cm⁻¹ (H-Bonded Dimer) SolidPath->AnalyzeSolid AnalyzeSoln Analyze Region 1665-1685 cm⁻¹ (Free Monomer) SolnPath->AnalyzeSoln PeakCheck Check Peak Count in C=O Region AnalyzeSolid->PeakCheck AnalyzeSoln->PeakCheck SinglePeak Single Peak PeakCheck->SinglePeak DoublePeak Double Peak PeakCheck->DoublePeak AssignSingle Assignment: Lactam C=O Only (Mono-carbonyl) SinglePeak->AssignSingle AssignDouble Assignment: Lactam C=O + Exocyclic Amide (e.g., 1-Acetyl-piperazin-2-one) DoublePeak->AssignDouble

Caption: Logic flow for differentiating phase effects and structural substitution in piperazin-2-one IR analysis.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for general lactam ring size effects).
  • NIST Chemistry WebBook. Infrared Spectrum of Piperazine and Derivatives. National Institute of Standards and Technology.[2][3][4] Available at: [Link]

  • Ünver, Y., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR). National Institutes of Health (PMC). Available at: [Link]

  • LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups (Lactams and Amides). Available at: [Link]

  • Specac Application Notes. Interpreting Infrared Spectra: Amides and Lactams. Available at: [Link]

Sources

Navigating Uncharted Territory: A Comparative Guide to the Analysis of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The Imperative of a High-Purity Reference Standard

Accurate analytical measurement is predicated on the availability of a well-characterized reference standard.[1] For novel compounds like 3-Methyl-1-(3-methylbenzyl)piperazin-2-one, where no commercial standard exists, a custom synthesis approach is the necessary first step. This process not only provides the essential reference material but also offers insights into potential process-related impurities.

Custom Synthesis and Characterization

Several reputable organizations specialize in the custom synthesis of complex organic molecules to high purity, offering comprehensive characterization data.[1][2] When commissioning a custom synthesis for a reference standard, it is critical to request a detailed Certificate of Analysis (CoA) that includes:

  • Identity Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) data to confirm the molecular structure.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection for purity determination and Gas Chromatography (GC) for residual solvent analysis.

  • Physicochemical Properties: Appearance, melting point, and solubility.

A proposed synthetic route for 3-Methyl-1-(3-methylbenzyl)piperazin-2-one is outlined below. This pathway is adapted from known synthetic methods for similar piperazinone derivatives.[3][4][5]

Synthesis_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: N-Alkylation 3-Methylbenzaldehyde 3-Methylbenzaldehyde Reductive_Amination Reductive Amination (e.g., NaBH(OAc)3) 3-Methylbenzaldehyde->Reductive_Amination Piperazin-2-one Piperazin-2-one Piperazin-2-one->Reductive_Amination 3-Methylbenzyl_piperazin-2-one 1-(3-Methylbenzyl)piperazin-2-one Reductive_Amination->3-Methylbenzyl_piperazin-2-one Base Base (e.g., K2CO3) 3-Methylbenzyl_piperazin-2-one_input->Base Methyl_iodide Methyl Iodide Methyl_iodide->Base Final_Product 3-Methyl-1-(3-methylbenzyl)piperazin-2-one Base->Final_Product

Caption: Proposed two-step synthesis of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is critical and depends on the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or simple identification. Here, we compare two of the most common and powerful techniques for the analysis of pharmaceutical compounds: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

ParameterHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds in the gas phase followed by ionization and mass-based detection.
Applicability Well-suited for non-volatile and thermally labile compounds. The target analyte, a piperazin-2-one derivative, is expected to be amenable to HPLC analysis.Requires the analyte to be volatile and thermally stable, or to be derivatized to meet these criteria.
Sensitivity Good, typically in the parts-per-million (ppm) range. Can be enhanced with derivatization for compounds with poor chromophores.[6]Excellent, often reaching parts-per-billion (ppb) levels, especially with selected ion monitoring (SIM).
Specificity Moderate. Co-eluting impurities with similar UV spectra can interfere. Diode array detection (DAD) can improve specificity.High. Mass spectral data provides structural information, aiding in peak identification and differentiation from matrix components.
Quantitation Robust and widely accepted for quantitative analysis in quality control settings.Highly accurate, especially when using a stable isotope-labeled internal standard.
Throughput Generally higher than GC-MS due to shorter run times for many applications.Can be lower due to longer column equilibration times and the potential need for derivatization.

Recommended Analytical Workflows

The following sections provide detailed experimental protocols for the analysis of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one using HPLC-UV and GC-MS. These methods are based on established procedures for structurally similar piperazine derivatives and should be validated according to ICH Q2(R1) guidelines.[1][2][7][8]

Internal Standard Selection: The Key to Accurate Quantitation

For accurate quantitation, particularly in complex matrices or when using mass spectrometry, a stable isotope-labeled internal standard is highly recommended.[9] Given the structure of the analyte, Piperazin-2-one-d6 or 1-Benzylpiperazine-d7 (BZP-d7) would be excellent choices.[2][7] These are commercially available and will co-elute with the analyte, effectively compensating for variations in sample preparation and instrument response.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique in pharmaceutical analysis due to its robustness and versatility. The benzyl group in the target molecule should provide sufficient UV absorbance for sensitive detection.

HPLC_Workflow Start Sample Preparation Dissolution Dissolve sample and internal standard in mobile phase diluent Start->Dissolution Filtration Filter through 0.45 µm syringe filter Dissolution->Filtration HPLC_System HPLC Injection Filtration->HPLC_System Separation C18 Reversed-Phase Column Isocratic or Gradient Elution HPLC_System->Separation Detection UV Detector (e.g., 254 nm) Separation->Detection Data_Analysis Data Acquisition and Analysis Detection->Data_Analysis Quantitation Quantitate based on peak area ratio to internal standard Data_Analysis->Quantitation

Caption: A typical workflow for HPLC-UV analysis.

Detailed HPLC-UV Protocol:

  • Chromatographic System: A standard HPLC system with a UV or DAD detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 0.1% formic acid in water). The exact ratio should be optimized to achieve good resolution and peak shape. A starting point could be a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan of the synthesized standard).

  • Injection Volume: 10 µL.

  • Internal Standard: 1-Benzylpiperazine-d7.

Method Validation (ICH Q2(R1) Parameters):

  • Specificity: Analyze blank matrix, analyte, and analyte spiked with potential impurities to demonstrate separation.

  • Linearity: Prepare a series of calibration standards over a defined concentration range and assess the correlation coefficient (r² > 0.99).

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.

  • Robustness: Intentionally vary method parameters (e.g., mobile phase composition, pH, column temperature) to assess the method's reliability.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides higher specificity and sensitivity compared to HPLC-UV, making it ideal for trace-level analysis and impurity identification.

GCMS_Workflow Start Sample Preparation Dissolution Dissolve sample and internal standard in a volatile solvent (e.g., ethyl acetate) Start->Dissolution Derivatization Optional: Derivatization to improve volatility (e.g., silylation) Dissolution->Derivatization GC_System GC Injection Derivatization->GC_System Separation Capillary GC Column (e.g., DB-5ms) GC_System->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analyzer (e.g., Quadrupole) Ionization->Mass_Analysis Data_Analysis Data Acquisition and Analysis Mass_Analysis->Data_Analysis Identification Identify based on retention time and mass spectrum (library match or fragmentation pattern) Data_Analysis->Identification Quantitation Quantitate using extracted ion chromatograms of analyte and internal standard Identification->Quantitation

Caption: A general workflow for GC-MS analysis.

Detailed GC-MS Protocol:

  • Chromatographic System: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

  • Internal Standard: Piperazin-2-one-d6.

Expected Mass Spectral Fragmentation:

The mass spectrum of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one is expected to show characteristic fragments arising from the cleavage of the benzyl group and fragmentation of the piperazine ring. Based on the fragmentation of similar benzylpiperazines, key fragments would likely include the tropylium ion (m/z 91) and fragments corresponding to the piperazinone ring.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is an indispensable tool for the unambiguous structural confirmation of the synthesized reference standard. Both ¹H and ¹³C NMR should be performed.

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals include those for the aromatic protons of the 3-methylbenzyl group, the benzylic methylene protons, the methyl group on the benzyl ring, the methyl group on the piperazinone ring, and the methylene protons of the piperazinone ring.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Dynamic NMR studies of similar N-acylpiperazines have shown that these molecules can exist as conformers in solution due to restricted rotation around the amide bond, which may lead to broadened or multiple signals in the NMR spectra at room temperature.[12][13]

Conclusion: Establishing a Robust Analytical Framework

The analysis of novel compounds like 3-Methyl-1-(3-methylbenzyl)piperazin-2-one in a research and development setting requires a systematic and scientifically sound approach. In the absence of a commercially available reference standard, the path forward involves custom synthesis, thorough characterization, and the development of validated analytical methods. This guide provides a comparative framework and detailed protocols for HPLC-UV and GC-MS, two powerful and complementary techniques. By leveraging a custom-synthesized, well-characterized reference standard and a suitable deuterated internal standard, researchers can establish a reliable and self-validating analytical system. This ensures the generation of high-quality, reproducible data that is essential for advancing drug discovery and development programs.

References

  • Epichem. Pharmacopeial Reference Standards & Custom Synthesis. Accessed February 15, 2026. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. [Link]

  • RSC Publishing. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Accessed February 15, 2026. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. July 22, 2025. [Link]

  • ResearchGate. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. August 6, 2025. [Link]

  • Patel, B. A., et al. "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." Molecules 27.6 (2022): 1968.
  • ResearchGate. GC–TOF mass spectral analysis of the m / z 135 ion for... Accessed February 15, 2026. [Link]

  • Almaghrabi, Mohammed. "Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs." Auburn University, 2021.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 17, 2021. [Link]

  • ResearchGate. GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. August 7, 2025. [Link]

  • PubMed. Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling. November 21, 2016. [Link]

  • Beilstein Journals. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Accessed February 15, 2026. [Link]

  • ResearchGate. (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. January 6, 2026. [Link]

  • Wodtke, R., et al. "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." RSC advances 8.72 (2018): 41337-41350.
  • Google Patents.
  • ResearchGate. Chromatogram of piperazine derivatives (and pentedrone as internal...). Accessed February 15, 2026. [Link]

  • Journal of Chemical and Pharmaceutical Research.
  • MDPI. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. November 3, 2023. [Link]

  • Shejul, P. B., et al. "Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives." Int. J. PharmTech Res 1.3 (2009): 805-808.
  • Knesl, P., et al. "Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor." Molecules 25.9 (2020): 2169.

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Methyl-1-(3-methylbenzyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Logic

Do not treat this compound as a generic organic solid. 3-Methyl-1-(3-methylbenzyl)piperazin-2-one is a functionalized piperazinone derivative. While specific toxicological data for this exact catalog number may be sparse, structural activity relationship (SAR) analysis of the piperazinone pharmacophore dictates a strict safety protocol.

The Scientific Logic for Elevated PPE:

  • Sensitization Potential: Piperazine derivatives are notorious sensitizers. Repeated exposure—even at sub-clinical levels—can lead to irreversible respiratory or dermal hypersensitivity.

  • Corrosivity/Irritation: The amide lactam ring (piperazin-2-one) combined with the benzyl amine functionality suggests a high pH profile in solution, presenting risks of severe eye damage (Category 1) and skin corrosion/irritation (Category 1B/2).

  • Bioavailability: The lipophilic 3-methylbenzyl moiety facilitates dermal absorption, bypassing the skin's natural barrier more effectively than simple piperazine.

Operational Directive: Handle as a Potent Sensitizer & Irritant . All protocols below assume the substance is hazardous until empirically proven otherwise.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent not just acute injury, but chronic sensitization.

Protection ZoneStandard Handling (Weighing, Transfer < 1g)High-Risk Handling (Synthesis, Spills, > 1g)Technical Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Face Shield + Splash GogglesPiperazinones can cause irreversible corneal opacity. Safety glasses allow vapor/dust bypass.
Dermal (Hand) Double Nitrile (Outer: 5 mil, Inner: 4 mil)Laminate Film (Silver Shield) or Double Nitrile (8 mil)Benzyl-substituted amines can permeate thin nitrile. Double gloving provides a "breakthrough indicator" system.
Respiratory Fume Hood (Face velocity: 100 fpm)P100/OV Respirator (If outside hood)Dust inhalation is the primary vector for respiratory sensitization.
Body Lab Coat (High-neck, Cotton/Poly)Tyvek® Coverall (Disposable)Synthetic fibers in standard clothes can trap dust against skin, accelerating absorption.

Operational Workflow: Cradle-to-Grave

Phase A: Pre-Operational Engineering Controls

Before opening the vial, verify the engineering controls.

  • Static Mitigation: Use an ionizing fan or anti-static gun inside the hood. Piperazinone powders are often electrostatic; "flying" powder is a major contamination vector.

  • Surface Prep: Line the work surface with plastic-backed absorbent pads (absorbent side up) to capture invisible micro-spills.

Phase B: Handling & Synthesis
  • Solubilization: When dissolving in chlorinated solvents (DCM) or polar aprotic solvents (DMSO), gas evolution or exotherms may occur. Add solvent slowly to the solid, not solid to solvent.

  • Transfer: Do not use spatulas that have been used for strong acids without neutralization. Cross-contamination can catalyze ring-opening or degradation.

Phase C: Decontamination & Doffing (Critical Step)

Most exposure occurs after the experiment, during glove removal.

  • Wipe Down: Wipe all exterior containers (vials, flasks) with a methanol-dampened tissue before removing them from the fume hood.

  • Glove Removal: Use the "Beak Method" (pinch and pull) to ensure the exterior of the glove never touches skin.

  • Wash: Wash hands with soap and cool water (hot water opens pores, increasing absorption risk) immediately after leaving the lab.

Disposal & Waste Logistics[1][2][3]

Proper disposal prevents environmental contamination and regulatory fines.[1]

Waste Stream Segregation
Waste TypeClassificationDisposal ContainerNotes
Solid Waste Hazardous Organic SolidBlack/Yellow Drum (Incineration)Do not landfill. Nitrogen-containing heterocycles generate NOx upon incineration; requires scrubbed incinerator.
Liquid Waste Organic Solvent WasteSolvent Carboy (Halogenated vs. Non-Halogenated)Segregate based on the solvent used (e.g., if dissolved in DMSO -> Non-Halogenated).
Sharps/Glass Contaminated SharpsRigid Puncture-Proof Bin Any pipette tip or glass contacting the substance must be treated as hazardous waste.
Emergency Spills (< 10g)
  • Isolate: Mark the area.

  • Neutralize: Do not use water immediately (spreads the chemical). Cover with Vermiculite or Sand .[2]

  • Collect: Scoop into a wide-mouth jar.

  • Clean: Wash area with 5% Acetic Acid (to protonate the amine/amide and make it water-soluble) followed by soap and water.

Visualized Safety Protocols

Diagram 1: PPE Selection Logic Tree

This decision tree ensures you select the correct PPE based on the physical state and quantity of the reagent.

PPE_Selection Start Start: Handling 3-Methyl-1-(3-methylbenzyl)piperazin-2-one State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Qty_S Quantity > 100mg? Solid->Qty_S Qty_L Heated or Pressurized? Liquid->Qty_L Level1 LEVEL 1 PPE: Fume Hood + Nitrile Gloves + Safety Glasses Qty_S->Level1 No Level2 LEVEL 2 PPE: Fume Hood + Double Nitrile + Goggles Qty_S->Level2 Yes (Dust Risk) Qty_L->Level1 No Level3 LEVEL 3 PPE: Full Face Respirator + Tyvek + Chem. Gloves Qty_L->Level3 Yes (Splash/Vapor Risk)

Caption: Decision logic for selecting appropriate PPE based on physical state and operational conditions.

Diagram 2: Safe Handling Workflow

A closed-loop system to prevent contamination during synthesis.

Handling_Workflow Prep 1. Prep: Anti-static Gun Absorbent Pads Weigh 2. Weighing: Inside Hood Only Use Analytical Balance Prep->Weigh PPE On Dissolve 3. Solubilization: Add Solvent to Solid Watch for Exotherm Weigh->Dissolve Transfer React 4. Reaction: Closed Vessel Inert Atmosphere Dissolve->React Disposal 5. Disposal: Segregate Waste Wipe Containers React->Disposal Quench Disposal->Prep Reset Lab

Caption: Step-by-step operational workflow ensuring containment from preparation to disposal.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Piperazine Derivatives: Safety and Hazards. PubChem. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. United States Department of Labor. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Substance Information: Piperazine - Sensitisation and Corrosivity Data. ECHA. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1-(3-methylbenzyl)piperazin-2-one
Reactant of Route 2
Reactant of Route 2
3-Methyl-1-(3-methylbenzyl)piperazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.